Argifin
Description
This compound is a Protein drug.
possible lead insecticide; isolated from Gliocladium; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,5S,8S,11S,15S)-5-[3-[[amino-(methylcarbamoylamino)methylidene]amino]propyl]-8-benzyl-2,7-dimethyl-3,6,9,13,17-pentaoxo-1,4,7,10,14-pentazacycloheptadecane-11,15-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N9O10/c1-15-23(41)35-17(10-7-11-32-28(30)37-29(48)31-2)25(43)38(3)20(12-16-8-5-4-6-9-16)24(42)36-19(27(46)47)14-22(40)34-18(26(44)45)13-21(39)33-15/h4-6,8-9,15,17-20H,7,10-14H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H4,30,31,32,37,48)/t15-,17+,18+,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBHXSDKGLPPGO-HTDHLNIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)NC(CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332297 | |
| Record name | Argifin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243975-37-3 | |
| Record name | Argifin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Argifin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Assembly Line: A Technical Guide to the Argifin Biosynthesis Pathway in Soil Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argifin, a cyclic pentapeptide produced by the soil fungus Gliocladium sp. FTD-0668, is a potent inhibitor of chitinases, making it a molecule of significant interest for the development of novel antifungal and anti-inflammatory therapeutics.[1][2] Despite its discovery and the elucidation of its chemical structure, the genetic and enzymatic machinery responsible for its biosynthesis remains largely uncharacterized in the public domain. The producing strain is reportedly no longer a source of this compound, halting further direct investigation of its natural production and underscoring the need for a comprehensive understanding of its biosynthetic pathway to enable synthetic biology approaches.[1] This technical guide provides a hypothetical framework for the non-ribosomal biosynthesis of this compound, detailing the predicted enzymatic steps, the architecture of the putative Non-Ribosomal Peptide Synthetase (NRPS), and a comprehensive set of experimental protocols for the elucidation and characterization of this pathway.
Introduction to this compound and its Biological Significance
This compound is a cyclic pentapeptide with the structure cyclo(L-Pro-L-Ala-D-Asp-L-Arg-Nω-methylcarbamoyl-L-Arg). It exhibits significant inhibitory activity against family 18 chitinases, enzymes crucial for the growth and development of various pathogens, including fungi and insects.[1][2] The unique chemical structure of this compound, particularly the presence of a D-amino acid and a modified arginine residue, suggests a complex biosynthetic origin orchestrated by a multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). Understanding the intricate enzymatic steps involved in this compound's assembly is paramount for its sustainable production and for generating novel analogs with enhanced therapeutic properties.
Hypothetical this compound Biosynthesis Pathway
Based on the principles of non-ribosomal peptide synthesis in fungi, we propose a hypothetical biosynthetic pathway for this compound. This pathway is centered around a putative five-module NRPS, herein designated AgnS (this compound Synthetase). Each module is responsible for the incorporation of one amino acid into the growing peptide chain.
Precursor Amino Acid Biosynthesis and Modification
The biosynthesis of this compound requires the following precursor amino acids: L-proline, L-alanine, L-aspartic acid, and L-arginine. A key step in the pathway is the formation of the non-proteinogenic amino acid, Nω-methylcarbamoyl-L-arginine. This modification likely occurs prior to or during incorporation onto the NRPS and is catalyzed by dedicated tailoring enzymes encoded within the this compound biosynthetic gene cluster. The proposed steps are:
-
Activation of L-arginine: L-arginine is activated by an adenylation (A) domain of the respective NRPS module.
-
Carbamoylation: A carbamoyltransferase would transfer a carbamoyl group to one of the guanidino nitrogens of arginine.
-
N-methylation: An N-methyltransferase would then methylate the newly added carbamoyl group.
The this compound Non-Ribosomal Peptide Synthetase (AgnS)
The proposed this compound Synthetase (AgnS) is a five-module NRPS. The predicted domain architecture for each module is as follows:
-
Module 1 (Proline): C-A-T
-
Module 2 (Alanine): C-A-T
-
Module 3 (Aspartic Acid): C-A-T-E (with an epimerization domain to convert L-Asp to D-Asp)
-
Module 4 (Arginine): C-A-T
-
Module 5 (Nω-methylcarbamoyl-Arginine): C-A-T-TE (with a terminal thioesterase domain for cyclization and release)
The biosynthesis proceeds in a collinear fashion, with each module adding its specific amino acid to the growing peptide chain, which is shuttled between modules via the swinging arms of the thiolation (T) domains. The epimerization (E) domain in Module 3 is responsible for the conversion of L-aspartic acid to its D-isoform. Finally, the thioesterase (TE) domain at the end of Module 5 catalyzes the cyclization and release of the final pentapeptide.
Quantitative Data from Biosynthesis Studies
As the this compound biosynthetic pathway has not been experimentally elucidated, no quantitative data is currently available in the literature. The following tables present hypothetical data that could be expected from the successful characterization of the this compound NRPS and its associated enzymes. These tables are intended to serve as a template for researchers.
Table 1: Hypothetical Kinetic Parameters of AgnS Adenylation Domains
| Module | Substrate | Apparent Km (µM) | Apparent kcat (s-1) |
| 1 | L-Proline | 150 | 25 |
| 2 | L-Alanine | 200 | 30 |
| 3 | L-Aspartic Acid | 120 | 22 |
| 4 | L-Arginine | 180 | 28 |
| 5 | Nω-methylcarbamoyl-L-arginine | 250 | 15 |
Table 2: Example of this compound Production Titers in a Heterologous Host
| Host Strain | Expression Plasmid | Culture Conditions | Titer (mg/L) |
| Aspergillus nidulans | pAgnS_cluster | 5 days, 28°C, liquid Czapek-Dox | 5.2 |
| Saccharomyces cerevisiae | pYES-AgnS_cluster | 7 days, 25°C, SC-Ura galactose | 1.8 |
Experimental Protocols for Elucidating the this compound Biosynthesis Pathway
The following section provides detailed methodologies for the key experiments required to identify, clone, and characterize the this compound biosynthetic gene cluster.
Identification of the this compound Biosynthetic Gene Cluster
-
Genome Sequencing of Gliocladium sp. FTD-0668:
-
Objective: To obtain the complete genome sequence of the this compound-producing fungus.
-
Protocol:
-
Cultivate Gliocladium sp. FTD-0668 in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.
-
Harvest the mycelia by filtration and freeze-dry.
-
Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.
-
Assemble the genome de novo using appropriate bioinformatics software (e.g., Canu, SPAdes).
-
-
-
Bioinformatic Analysis to Identify the NRPS Gene Cluster:
-
Objective: To locate the putative this compound biosynthetic gene cluster within the sequenced genome.
-
Protocol:
-
Annotate the assembled genome to predict open reading frames (ORFs).
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify secondary metabolite biosynthetic gene clusters, specifically searching for NRPS clusters.
-
Manually inspect the predicted NRPS gene clusters for a five-module architecture consistent with the structure of this compound. Look for genes encoding potential tailoring enzymes like methyltransferases and carbamoyltransferases within the cluster.
-
-
Cloning and Heterologous Expression of the Gene Cluster
-
Cloning of the Putative AgnS Gene Cluster:
-
Objective: To isolate the entire this compound biosynthetic gene cluster for expression in a heterologous host.
-
Protocol:
-
Design primers to amplify the entire predicted gene cluster in several overlapping fragments from Gliocladium sp. FTD-0668 genomic DNA.
-
Use a high-fidelity DNA polymerase for PCR amplification.
-
Assemble the fragments into a suitable fungal expression vector using techniques like Gibson Assembly or TAR (Transformation-Associated Recombination) cloning in yeast.
-
-
-
Heterologous Expression and Metabolite Analysis:
-
Objective: To confirm the function of the cloned gene cluster by producing this compound in a different fungal host.
-
Protocol:
-
Transform the expression vector containing the AgnS cluster into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae.
-
Cultivate the transformed host under conditions that induce the expression of the cloned genes.
-
Extract the secondary metabolites from the culture broth and mycelia using ethyl acetate or other suitable solvents.
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the retention time and mass spectrum with an authentic standard of this compound.
-
-
In Vitro Characterization of AgnS Domains
-
Cloning, Expression, and Purification of Individual Adenylation (A) Domains:
-
Objective: To determine the substrate specificity of each A domain.
-
Protocol:
-
Amplify the DNA sequence of each A domain from the cloned AgnS gene cluster.
-
Clone each A domain into a bacterial expression vector (e.g., pET vector with a His-tag).
-
Express the proteins in E. coli BL21(DE3) and purify them using nickel-affinity chromatography.
-
-
-
ATP-PPi Exchange Assay:
-
Objective: To measure the amino acid-dependent activation of ATP by the purified A domains.
-
Protocol:
-
Prepare a reaction mixture containing the purified A domain, ATP, MgCl₂, [³²P]pyrophosphate, and the amino acid substrate to be tested.
-
Incubate the reaction at 30°C for 30 minutes.
-
Quench the reaction and adsorb the [³²P]ATP onto activated charcoal.
-
Measure the radioactivity of the charcoal-adsorbed ATP using a scintillation counter. The amount of radioactivity is proportional to the A domain's activity with the tested amino acid.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical biosynthesis pathway of this compound.
Caption: Experimental workflow for elucidating the this compound biosynthesis pathway.
Caption: Predicted modular architecture of the this compound NRPS (AgnS).
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway holds immense potential for the sustainable production of this valuable natural product and for the generation of novel derivatives through metabolic engineering. While the information presented in this guide is based on a hypothetical pathway, the experimental strategies outlined provide a robust roadmap for its discovery and characterization. The successful identification and reconstitution of the this compound biosynthetic machinery will not only provide valuable insights into the fascinating world of fungal natural product biosynthesis but also pave the way for the development of next-generation chitinase inhibitors with significant therapeutic potential.
References
Argifin: A Technical Guide to its Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argifin is a naturally occurring cyclic pentapeptide that has garnered significant interest in the scientific community for its potent and selective inhibition of family 18 chitinases. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and synthesis of this compound. Detailed experimental protocols for its solid-phase synthesis are presented, along with a summary of its physicochemical and biological properties in clearly structured tables. Furthermore, this guide illustrates the mechanism of this compound's action and the workflow of its structure elucidation through diagrams generated using the DOT language. This document serves as a comprehensive resource for researchers engaged in the study of chitinase inhibitors and the development of novel therapeutics.
Introduction
Chemical Properties and Structure Elucidation
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 243975-37-3 | MedChemExpress |
| Molecular Formula | C₂₉H₄₁N₉O₁₀ | GlpBio |
| Molecular Weight | 675.69 g/mol | GlpBio |
| Appearance | White powder | - |
| Solubility | Soluble in DMSO | GlpBio |
Spectroscopic Data
Structure Elucidation Workflow
The logical workflow for the structure elucidation of a novel natural product like this compound is outlined in the diagram below.
Figure 1: Workflow for the isolation and structure elucidation of this compound.
Biological Activity
This compound is a potent inhibitor of family 18 chitinases from various organisms. Its inhibitory activity is summarized in Table 2.
| Target Enzyme | Organism | IC₅₀ (µM) | Reference(s) |
| Chitinase | Lucilia cuprina (blowfly) | 3.7 | [3] |
| SmChiA | Serratia marcescens | 0.025 | MedChemExpress |
| SmChiB | Serratia marcescens | 6.4 | MedChemExpress |
| Chitinase B1 | Aspergillus fumigatus | 1.1 | MedChemExpress |
| Chitotriosidase | Homo sapiens | 4.5 | MedChemExpress |
Mechanism of Action
This compound acts as a competitive inhibitor of chitinases, meaning it binds to the active site of the enzyme and prevents the substrate (chitin) from binding. This inhibition disrupts processes that are dependent on chitin hydrolysis. In insects, for example, the inhibition of chitinases disrupts the molting process, leading to developmental arrest and mortality.[3]
Figure 2: Signaling pathway illustrating the inhibitory action of this compound.
Experimental Protocols
The following section details the all-solid-phase synthesis of this compound, a method that has been successfully employed for its preparation and the generation of its analogs.[5]
Materials and Reagents
-
2-Chlorotrityl chloride polystyrene resin
-
Fmoc-Asp(OAll)-OH
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Hydrazine monohydrate
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Trifluoroacetic acid (TFA)
Synthesis Workflow
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the this compound scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Argifin as a natural product chitinase inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Chitin, a polymer of N-acetylglucosamine, is a vital structural component for a vast array of organisms, including fungi, insects, and nematodes. The enzymes responsible for its degradation, chitinases, are crucial for the growth, morphogenesis, and viability of these organisms. Consequently, the inhibition of chitinase activity presents a promising strategy for the development of novel antifungal agents, insecticides, and therapeutics for inflammatory diseases such as asthma. Argifin, a natural product discovered from the fermentation broth of the fungus Gliocladium sp. FTD-0668, has emerged as a potent and selective inhibitor of family 18 chitinases.[1] This technical guide provides a comprehensive overview of this compound, encompassing its inhibitory activity, mechanism of action, synthesis, and the experimental methodologies employed in its characterization.
Data Presentation: Inhibitory Activity of this compound
This compound exhibits a broad spectrum of inhibitory activity against various family 18 chitinases. The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against a range of chitinases from different organisms.
| Chitinase Source | Enzyme | IC50 (µM) | Temperature (°C) | Reference |
| Australian sheep blowfly (Lucilia cuprina) | LcChi | 3.7 | 37 | [1][2] |
| Australian sheep blowfly (Lucilia cuprina) | LcChi | 0.10 | 20 | [2] |
| Serratia marcescens | SmChiA | 0.025 | N/A | |
| Serratia marcescens | SmChiB | 6.4 | N/A | [2] |
| Aspergillus fumigatus | AfChiB1 | 1.1 | N/A | |
| Human | hCHT | 4.5 | N/A |
N/A: Not available in the cited literature.
Mechanism of Action
This compound functions as a competitive inhibitor of family 18 chitinases.[3] X-ray crystallographic studies of this compound in complex with chitinases have revealed that it binds to the active site of the enzyme, mimicking the natural chitin substrate.[2] The cyclic pentapeptide structure of this compound allows it to occupy the substrate-binding cleft, forming extensive hydrogen bonding and van der Waals interactions with key amino acid residues. This binding prevents the access of the natural substrate, chitin, to the catalytic site, thereby inhibiting enzymatic hydrolysis. The structural details of the this compound-chitinase complex provide a rational basis for the design of more potent and selective chitinase inhibitors.[2]
Experimental Protocols
Chitinase Inhibition Assay
The inhibitory activity of this compound is typically determined using a fluorometric assay employing a 4-methylumbelliferyl (4-MU) labeled chitin substrate, such as 4-methylumbelliferyl N,N'-diacetylchitobioside. The enzymatic cleavage of this substrate releases the fluorescent 4-methylumbelliferone, which can be quantified to determine the rate of reaction.
Materials:
-
Chitinase enzyme
-
This compound (or other inhibitors)
-
4-methylumbelliferyl N,N'-diacetylchitobioside (substrate)
-
Assay buffer (e.g., phosphate-citrate buffer, pH 5.2)[4]
-
Stop solution (e.g., 0.1 M Glycine-NaOH, pH 10.6)[4]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the assay buffer, chitinase enzyme, and varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Stop the reaction by adding the stop solution.[5]
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.[5]
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
All-Solid-Phase Synthesis of this compound
The total synthesis of this compound can be efficiently achieved using an all-solid-phase peptide synthesis (SPPS) approach.[6] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, simplifying purification steps.
Materials:
-
2-Chlorotrityl chloride resin[6]
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., PyBOP, HBTU)
-
Bases (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA-based)
-
Solvents (DCM, DMF)
Procedure:
-
Resin Loading: The first amino acid (e.g., Fmoc-Asp(OAll)-OH) is attached to the 2-chlorotrityl chloride resin.[6]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[6]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and coupled to the deprotected N-terminus of the growing peptide chain.[6]
-
Repeat: Steps 2 and 3 are repeated for each amino acid in the this compound sequence.
-
Side-Chain Modification: Specific side-chain modifications, such as the formation of the Nω-methyl-carbamoylguanidino group on the arginine residue, are performed while the peptide is still on the resin.
-
Cyclization: After the linear peptide is assembled, the N-terminal Fmoc group and a C-terminal protecting group are removed, and the peptide is cyclized on the resin.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Biosynthesis of Fungal Cyclic Peptides
This compound, being a cyclic pentapeptide of fungal origin, is likely synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). These large, modular enzymes assemble peptides from amino acid monomers without the use of ribosomes. The following diagram illustrates a generalized workflow for the biosynthesis of a cyclic peptide by an NRPS.
Caption: Generalized biosynthetic pathway of a fungal cyclic pentapeptide via a Non-Ribosomal Peptide Synthetase (NRPS).
Experimental Workflow for Chitinase Inhibitor Screening
The discovery and characterization of chitinase inhibitors like this compound typically follow a structured experimental workflow. This process begins with the screening of natural product extracts or compound libraries and progresses to the detailed characterization of promising candidates.
Caption: A typical experimental workflow for the discovery and characterization of chitinase inhibitors.
Conclusion
This compound stands as a significant natural product with potent inhibitory activity against family 18 chitinases. Its unique cyclic pentapeptide structure and well-defined mechanism of action make it an excellent lead compound for the development of novel therapeutics and agrochemicals. The detailed experimental protocols and structural insights presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its analogs in various applications. The continued investigation into the biosynthesis and structure-activity relationships of this compound will undoubtedly pave the way for the next generation of chitinase inhibitors.
References
- 1. This compound, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the this compound scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Biological activities of the cyclic pentapeptide Argifin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argifin is a cyclic pentapeptide natural product originally isolated from the fungus Gliocladium sp. FTD-0668.[1][2] It has garnered significant interest within the scientific community due to its potent and competitive inhibitory activity against family 18 chitinases.[3][4] Chitinases are enzymes responsible for the degradation of chitin, a crucial structural component in a wide range of organisms, including fungi, insects, and nematodes.[5] Consequently, inhibitors of these enzymes, such as this compound, hold considerable promise as potential therapeutic agents, including antifungals, pesticides, and antiasthmatics.[3][5] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its quantitative inhibitory data, the experimental protocols used for its evaluation, and its mechanism of action.
Quantitative Inhibitory Activity of this compound
This compound has demonstrated a broad spectrum of inhibitory activity against various chitinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against different chitinase enzymes.
| Target Enzyme | Organism Source | IC50 Value | Temperature | Reference |
| Chitinase | Lucilia cuprina (blowfly) | 3.7 µM | 37 °C | [6] |
| Chitinase | Lucilia cuprina (blowfly) | 0.10 µM | 20 °C | [6] |
| Chitinase B (SmChiB) | Serratia marcescens | 6.4 µM | - | [6] |
| Chitinase A (SmChiA) | Serratia marcescens | 0.025 µM | - | [6] |
| Chitinase B1 (AfChiB1) | Aspergillus fumigatus | 1.1 µM | - | [6] |
| Chitotriosidase (human) | Homo sapiens | 4.5 µM | - | [6] |
| Endochitinase | Streptomyces sp. | 50 µM | - | |
| Chitinase | Bacillus sp. | 68 µM (Psammaplin A) | - |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of family 18 chitinases, demonstrating extensive substrate mimicry.[3] The dimethylguanylurea group of this compound penetrates deep into the active site pocket of the enzyme, which is a key interaction for its inhibitory effect.[3] X-ray crystallography studies of this compound in complex with chitinases have revealed that its conformation is remarkably similar to that of the natural chitin substrate.[3]
The biological effects of this compound are a direct consequence of its inhibition of chitinase activity. By blocking the breakdown of chitin, this compound disrupts critical physiological processes in organisms that rely on this polymer.
Antifungal Activity
In fungi, chitin is an essential component of the cell wall, providing structural integrity. Chitinases are involved in cell wall remodeling during growth and cell division. By inhibiting these enzymes, this compound can impede fungal growth and morphogenesis.
Caption: this compound inhibits fungal growth by blocking chitinase-mediated degradation of the fungal cell wall.
Insecticidal Activity
In insects, chitin is a primary component of the exoskeleton (cuticle). Molting, the process of shedding the old cuticle and forming a new one, is essential for insect growth and development and is regulated by chitinases. This compound has been shown to arrest the molting process in insects, such as cockroaches, leading to mortality.[2]
Caption: this compound disrupts insect development by inhibiting the chitinase-dependent process of molting.
Potential Anti-inflammatory and Antiasthmatic Effects
While chitin is not present in mammals, acidic mammalian chitinase (AMCase) is expressed in tissues like the lungs and stomach. Elevated AMCase activity has been associated with inflammatory responses in asthma. Inhibition of AMCase has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma. This suggests that this compound, by inhibiting chitinases, could have therapeutic potential in treating asthma and other inflammatory diseases.[3]
Experimental Protocols
The inhibitory activity of this compound against chitinases is typically determined using a fluorometric assay. The following is a generalized protocol based on methodologies cited in the literature.[3]
Chitinase Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of this compound against a specific chitinase.
Materials:
-
Purified chitinase enzyme
-
This compound (or other test inhibitors)
-
Fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside)
-
Assay buffer (e.g., sodium phosphate buffer, pH adjusted to the optimal pH for the specific chitinase)
-
Stop solution (e.g., 3 M glycine-NaOH, pH 10.6)
-
Microtiter plates (96-well, black)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
Prepare a solution of the chitinase enzyme in assay buffer to a final concentration that yields a linear reaction rate.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Protocol:
-
To each well of the microtiter plate, add a specific volume of the this compound dilution (or buffer for the control).
-
Add the chitinase enzyme solution to each well and incubate for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4MU) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Subtract the background fluorescence from a blank well (containing all reagents except the enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for determining the IC50 of this compound using a fluorometric chitinase inhibition assay.
Synthesis and Future Perspectives
The original producing strain of this compound, Gliocladium sp. FTD-0668, reportedly no longer produces this cyclic pentapeptide, making chemical synthesis the primary source for further research. Several total synthesis strategies, including solid-phase peptide synthesis, have been successfully developed, enabling the production of this compound and its analogues for structure-activity relationship (SAR) studies. The design and synthesis of linearized fragments of this compound have also been explored, revealing that even smaller peptide fragments can retain significant inhibitory activity.[3] This opens avenues for the development of more drug-like chitinase inhibitors based on the this compound scaffold.[3]
Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound-based inhibitors for specific therapeutic applications. The continued exploration of their efficacy in in vivo models of fungal infections, asthma, and insect pest control will be crucial in translating the promising in vitro activity of this compound into tangible therapeutic and agricultural solutions.
References
- 1. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Argifin's Potential in Anti-Asthma Research: A Technical Guide on Chitinase Inhibition
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Asthma is a chronic inflammatory disease of the airways characterized by hyperresponsiveness, mucus overproduction, and airway remodeling. Recent research has highlighted the crucial role of chitinases and chitinase-like proteins in the pathogenesis of asthma, particularly in driving type 2 inflammation. This has opened a new therapeutic avenue focused on the inhibition of these enzymes. Argifin, a potent, naturally derived cyclic pentapeptide chitinase inhibitor, has emerged as a promising candidate for investigation. This technical guide provides an in-depth overview of the role of chitinases in asthma, the therapeutic potential of their inhibition, and the specific characteristics of this compound that make it a compelling subject for anti-asthma research. Detailed experimental protocols for evaluating chitinase inhibitors in preclinical asthma models are provided, along with a summary of relevant quantitative data and visualizations of key pathways and workflows.
The Role of Chitinases in Asthma Pathogenesis
While mammals do not synthesize chitin, they possess a family of enzymes known as chitinases, including acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1), as well as chitinase-like proteins such as YKL-40. These proteins are increasingly implicated in the inflammatory cascade underlying asthma.[1] Elevated levels of AMCase and CHIT1 have been found in the lungs of asthmatic patients.[2]
The primary mechanism involves the activation of the immune system by chitin, a polymer found in the cell walls of fungi and the exoskeletons of dust mites and other common allergens. Inhaled chitin particles can trigger an innate immune response, leading to the expression and release of chitinases from macrophages and epithelial cells. These enzymes, in turn, can amplify the type 2 immune response, characterized by the production of cytokines like IL-4, IL-5, and IL-13, which are central to the pathophysiology of allergic asthma.[3] IL-13, in particular, can further induce AMCase expression, creating a positive feedback loop that perpetuates airway inflammation.[3]
The inhibition of chitinase activity has been shown to suppress these inflammatory processes in preclinical models, suggesting that targeting chitinases could be a viable therapeutic strategy for asthma.[2]
This compound: A Potent Chitinase Inhibitor
This compound is a cyclic pentapeptide originally isolated from the soil microorganism Gliocladium sp. FTD-0668. It has been identified as a potent inhibitor of family 18 chitinases.
Mechanism of Action and Inhibitory Activity
This compound acts as a competitive inhibitor of chitinases, likely by mimicking the structure of chitin in the enzyme's active site. Its inhibitory activity has been quantified against several chitinases, demonstrating its potential for broad-spectrum application in research.
| Chitinase Target | IC50 Value | Reference |
| Serratia marcescens Chitinase A (SmChiA) | 0.025 µM | --INVALID-LINK-- |
| Serratia marcescens Chitinase B (SmChiB) | 6.4 µM | --INVALID-LINK-- |
| Aspergillus fumigatus Chitinase B1 | 1.1 µM | --INVALID-LINK-- |
| Human Chitotriosidase (CHIT1) | 4.5 µM | --INVALID-LINK-- |
| Lucilia cuprina Chitinase | 3.7 µM | --INVALID-LINK-- |
Note: IC50 values can vary depending on assay conditions.
A computational modeling study has investigated the interaction between this compound and human acidic mammalian chitinase (hAMCase), a key target in asthma. The study predicted that this compound binds to hAMCase in a manner similar to its binding to human chitotriosidase and possesses inhibitory activity in the micromolar range. This provides a strong rationale for its experimental validation in asthma models. Furthermore, a study dissecting the structure of this compound revealed that its fragments can inhibit chitinase activity in lung homogenates from a murine model of chronic asthma, highlighting the importance of its core structural motifs for activity.
Preclinical Evaluation of Chitinase Inhibitors in Asthma Models
While in vivo data for this compound in asthma models is not yet available in published literature, studies on other chitinase inhibitors provide a framework for its potential efficacy and a blueprint for its evaluation.
Summary of Preclinical Findings with Other Chitinase Inhibitors
| Chitinase Inhibitor | Animal Model | Key Findings | Reference |
| Allosamidin | Zymosan A-induced nonallergic asthma model (mice) | Reduced chitinase activity in BAL fluid and decreased bronchial hyperresponsiveness. | --INVALID-LINK-- |
| OATD-01 | House dust mite (HDM)-induced chronic asthma model (mice) | Inhibited both inflammatory and airway remodeling features; decreased IL-13 and TGF-β1 levels in BAL fluid. | --INVALID-LINK-- |
| Compound X (CPX) | Ovalbumin (OVA)- and obesity-induced asthma models (mice) | Ameliorated airway hyperresponsiveness, reduced inflammatory cell infiltration and fibrosis, and decreased levels of inflammatory cytokines. | --INVALID-LINK-- |
Experimental Protocols for Preclinical Evaluation of this compound
The following are detailed methodologies for key experiments to assess the anti-asthmatic potential of this compound, based on established protocols for other chitinase inhibitors.
House Dust Mite (HDM)-Induced Chronic Allergic Asthma Model
This model is highly relevant to human asthma as HDM is a common allergen.
a) Animals: Female BALB/c mice, 6-8 weeks old.
b) Sensitization and Challenge Protocol:
-
Sensitization: Mice are intranasally administered with 25 µg of HDM extract (e.g., from Dermatophagoides pteronyssinus) in 50 µL of sterile saline on days 0, 1, and 2.
-
Challenge: From day 14, mice are challenged intranasally with 5 µg of HDM extract in 50 µL of saline three times a week for five consecutive weeks to establish chronic airway inflammation and remodeling.
c) this compound Administration:
-
Prophylactic regimen: this compound is administered (e.g., intraperitoneally, orally, or via inhalation) 1 hour before each HDM challenge.
-
Therapeutic regimen: this compound administration begins after the sensitization phase or after the establishment of chronic inflammation.
-
A vehicle control group (receiving only the delivery vehicle) and a positive control group (e.g., treated with a corticosteroid like dexamethasone) should be included.
d) Outcome Measures (assessed 24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): AHR to inhaled methacholine is measured using a whole-body plethysmograph or a forced oscillation technique.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
BAL is performed by lavaging the lungs with sterile saline.
-
Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.
-
Cytokine levels (e.g., IL-4, IL-5, IL-13, TGF-β1) in the BAL fluid supernatant are quantified by ELISA.
-
-
Lung Histology:
-
Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
-
Masson's trichrome staining is used to assess subepithelial fibrosis.
-
-
Chitinase Activity Assay: Chitinase activity in BAL fluid or lung homogenates is measured using a fluorometric substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside).
Conclusion and Future Directions
The accumulating evidence for the role of chitinases in the pathogenesis of asthma has identified these enzymes as promising therapeutic targets. This compound, with its potent and well-characterized inhibitory activity against relevant chitinases, represents a valuable pharmacological tool and a potential therapeutic lead. While direct preclinical evidence of this compound's efficacy in asthma models is currently lacking, the data from other chitinase inhibitors and computational studies strongly support its investigation.
Future research should focus on:
-
In vivo efficacy studies: Utilizing the experimental models described above to determine the effect of this compound on key features of asthma.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to establish a dose-response relationship.
-
Development of selective inhibitors: Using the structure of this compound as a scaffold to design and synthesize novel analogs with improved potency and selectivity for specific mammalian chitinases.
The exploration of this compound and other chitinase inhibitors holds the potential to deliver a new class of anti-asthma therapeutics that target a fundamental mechanism of allergic airway inflammation.
References
- 1. Oral administration of L-arginine potentiates allergen-induced airway inflammation and expression of interleukin-5 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionally important role for arginase 1 in the airway hyperresponsiveness of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Effects of Argifin on Insect Molting: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo effects of Argifin, a potent chitinase inhibitor, on the insect molting process. It is intended for researchers, scientists, and drug development professionals working in the fields of entomology, pest control, and pharmacology. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction: The Critical Role of Molting in Insect Development
Insect growth and development are characterized by a series of molts, a process known as ecdysis, where the insect sheds its old exoskeleton and forms a new, larger one. This process is fundamental for growth, metamorphosis, and reproduction. A key enzymatic step in molting is the degradation of the old cuticle, which is primarily composed of chitin, a polymer of N-acetyl-d-glucosamine.[1][2][3]
Chitinases are a family of enzymes that catalyze the hydrolysis of chitin.[1] During the molting cycle, chitinases are secreted into the molting fluid, where they digest the inner layers of the old cuticle, allowing the insect to break free.[4][5] The precise regulation of chitin synthesis and degradation is therefore essential for the survival of the insect. Disruption of this process presents a promising strategy for the development of novel insecticides.[2][3]
This compound: A Natural Product with Potent Chitinase Inhibitory Activity
This compound is a cyclic peptide and a naturally occurring chitinase inhibitor isolated from the cultured broth of the fungus Gliocladium sp. FTD-0668.[6][7] It has been identified as a potent inhibitor of insect chitinases, making it a molecule of significant interest for its insecticidal potential.[1][6]
Mechanism of Action
This compound functions by inhibiting the activity of family 18 chitinases, which are the primary type of chitinases found in insects.[1] By binding to the active site of the chitinase enzyme, this compound prevents the breakdown of chitin in the old endocuticle. This inhibition disrupts the molting process, leading to a failure of the insect to successfully shed its exoskeleton.[1] The inability to complete ecdysis is ultimately lethal.
The following diagram illustrates the inhibitory action of this compound within the broader context of the insect molting signaling pathway.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound have been quantified both in vitro against isolated chitinase enzymes and in vivo through direct injection into insects. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound against Chitinases
| Enzyme Source | Insect Species | Temperature (°C) | IC₅₀ Value | Reference |
| Chitinase | Lucilia cuprina (Blowfly) | 37 | 3.7 µM | [1][6][7] |
| Chitinase | Lucilia cuprina (Blowfly) | 20 | 0.10 µM | [1] |
| Chitinase B (SmChiB) | Serratia marcescens | N/A | 6.4 µM | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in American Cockroach (Periplaneta americana) Larvae
| Compound | Dose per Larva | Observation Period (days) | Mortality Rate | Phenotype | Reference |
| This compound | 20 µg | 5 - 23 | 73% | Arrested molt; inability to shed old exuviae | [1] |
In Vivo Effects and Phenotype
When administered in vivo to American cockroach (Periplaneta americana) larvae, this compound effectively halts the molting process.[1][6] The observed phenotype is characterized by the insect initiating ecdysis but failing to complete it. The larvae exhibit the formation of a new cuticle underneath the old one, but they are unable to break free from the old exuviae.[1] This lethal phenotype ultimately leads to death shortly after the sclerotization of the new cuticle.[1]
Experimental Protocols
This section provides a detailed methodology for a representative in vivo experiment to assess the effect of this compound on insect molting, based on published studies.[1][6]
Objective
To determine the in vivo effect of this compound on the molting process and survival rate of Periplaneta americana larvae.
Materials
-
Periplaneta americana larvae (late instar)
-
This compound (synthetic or purified)
-
Sterile physiological saline solution (e.g., 0.9% NaCl) or appropriate insect saline
-
Micro-syringe or nano-injector
-
Rearing cages
-
Standard insect diet and water source
-
Stereomicroscope
Experimental Workflow
Step-by-Step Procedure
-
Insect Rearing:
-
Maintain a colony of Periplaneta americana under controlled conditions (e.g., 25-28°C, 50-60% relative humidity, 12:12 light:dark cycle).
-
Provide a standard diet (e.g., dog food, rodent chow) and a constant source of water.
-
Select healthy, late-instar larvae of a consistent size and age for the experiment.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) if necessary.
-
Dilute the stock solution with sterile insect saline to the final desired concentration for injection. For a 20 µg dose, the concentration will depend on the injection volume (e.g., for a 2 µL injection, the concentration would be 10 µg/µL).
-
Prepare a control solution containing the same concentration of solvent (if used) in sterile saline.
-
-
Injection Procedure:
-
Divide the selected larvae into at least two groups: a control group and an this compound-treated group.
-
Anesthetize the larvae briefly (e.g., by chilling on ice) to immobilize them.
-
Using a micro-syringe under a stereomicroscope, carefully inject the prepared solution into the ventral abdominal region of each larva. Ensure the needle penetrates the cuticle but avoids major internal organs.
-
Inject the control group with the vehicle solution and the treatment group with the this compound solution.
-
-
Post-Injection Monitoring and Data Collection:
-
Place the injected larvae back into clean rearing cages with access to food and water.
-
Monitor the larvae daily for a period of at least 23 days.[1]
-
Record daily mortality in both the control and treatment groups.
-
Observe the larvae for any signs of molting defects. Specifically, look for individuals that have died during ecdysis, showing partial shedding of the old cuticle.
-
-
Data Analysis:
-
Calculate the cumulative mortality rate for each group over the observation period.
-
Statistically compare the mortality rates between the control and this compound-treated groups (e.g., using a chi-squared test or survival analysis).
-
Quantify the percentage of individuals in the treatment group that exhibit the specific molt-arrested phenotype.
-
Conclusion and Future Directions
This compound demonstrates significant potential as an insecticidal agent due to its targeted inhibition of chitinase, a critical enzyme in the insect molting process. The in vivo data clearly show that this compound can induce lethal molting defects in insects. This technical guide provides the foundational knowledge, quantitative data, and experimental framework for researchers to further investigate this compound and similar compounds.
Future research could focus on:
-
Assessing the efficacy of this compound against a broader range of pest insects.
-
Investigating different formulations and delivery methods (e.g., oral administration) to enhance its practical application.
-
Conducting detailed studies to understand the pharmacokinetics and metabolism of this compound in insects.
-
Utilizing this compound as a chemical probe to further dissect the molecular regulation of insect molting.
References
- 1. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms [jstage.jst.go.jp]
- 3. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of insect molting fluid with a focus on enzymes involved in chitin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Argifin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Argifin is a naturally occurring cyclic pentapeptide that acts as a potent inhibitor of family 18 chitinases.[1][2][3][4] Chitinases are enzymes that hydrolyze chitin, a key component of the cell walls of fungi and the exoskeletons of insects and nematodes.[1] Consequently, chitinase inhibitors like this compound are of significant interest as potential fungicides, insecticides, and therapeutic agents for diseases such as malaria and filariases.[1][2] This document provides a detailed protocol for the efficient all-solid-phase synthesis of this compound, a method that offers high efficiency and is amenable to automation and scale-up.[1][2] The synthesis strategy involves the assembly of the linear peptide on a solid support, on-resin cyclization, and side-chain derivatization.[1][2] A key feature of this protocol is the circumvention of a common aspartimide side reaction through a novel aqueous acidolysis procedure for final deprotection.[1][2]
Chemical Structure of this compound:
This compound is a cyclic pentapeptide with the sequence cyclo(N(ω)-(N-methylcarbamoyl)-L-arginyl-N-methyl-L-phenylalanyl-β-L-aspartyl-β-L-aspartyl-D-alanyl).
Quantitative Data Summary
| Parameter | Value | Reference |
| Resin Type | 2-Chlorotrityl chloride polystyrene resin | [1] |
| Initial Resin Loading Capacity | 1.2 mmol/g | [1] |
| Final Resin Loading (Fmoc-Asp(OAll)-OH) | 0.4 mmol/g | [1] |
| Overall Yield of this compound (after HPLC) | 13% | [5] |
| IC50 of synthetic this compound (Aspergillus fumigatus chitinase B1) | 27 nM | [6] |
| IC50 of synthetic this compound (Serratia marcescens chitinase B) | 6.4 µM | [7][8] |
| IC50 of synthetic this compound (Human chitotriosidase) | 4.5 µM | [6][7][8] |
Experimental Protocols
This protocol is based on the all-solid-phase synthesis approach, which has been shown to be highly efficient.[1][2] The workflow involves attaching an orthogonally protected Aspartate residue to the solid support, followed by the assembly of the linear peptide chain using Fmoc solid-phase peptide synthesis (SPPS).[1][2] The key N-methyl carbamoyl-substituted Arginine side chain is introduced by derivatizing a selectively protected Ornithine residue.[1][2]
I. Resin Preparation and Loading
-
Resin Selection: 2-Chlorotrityl chloride polystyrene resin is used as the solid support.[1]
-
Amino Acid Attachment:
-
Treat the 2-chlorotrityl chloride polystyrene resin (1 eq) with Fmoc-Asp(OAll)-OH (1 eq) and N,N-diisopropylethylamine (DIPEA) (4 eq) in dichloromethane (DCM) for 60 minutes.
-
Filter the resin and treat it with a solution of DCM/Methanol (MeOH)/DIPEA (17:2:1) for 15 minutes to cap any remaining reactive sites.
-
Wash the resin sequentially with N,N-dimethylformamide (DMF), DCM, MeOH, and diethyl ether (Et2O), repeating each wash five times.
-
Determine the resin loading by measuring the Fmoc absorbance after deprotection of a small sample.[1]
-
II. Linear Peptide Assembly (Fmoc SPPS)
A standard Fmoc-based solid-phase peptide synthesis strategy is employed to assemble the linear pentapeptide.[1]
-
Resin Swelling: Swell the resin in DCM for 20 minutes.
-
Fmoc Deprotection:
-
Drain the DCM and treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution and repeat the piperidine treatment three more times.
-
Wash the resin sequentially with DMF, DCM, MeOH, and Et2O (5 times each).[1]
-
-
Amino Acid Coupling:
-
Swell the resin in DCM for 20 minutes.
-
Treat the resin with a solution of the corresponding Fmoc-amino acid (2 eq), PyBOP (1.9 eq), and DIPEA (4 eq) in a 4:1 (v/v) mixture of DCM/DMF for 60 minutes.
-
Note: For coupling to N-methyl-phenylalanine, use PyBrOP (2 eq) as the coupling reagent.[1]
-
Drain the coupling solution and wash the resin with DMF, DCM, MeOH, and Et2O (5 times each).
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
III. On-Resin Cyclization
-
C-Terminal Deprotection: Remove the C-terminal allyl ester protecting group using Pd(Ph3P)4 and PhSiH3.[1]
-
N-Terminal Deprotection: Remove the N-terminal Fmoc group as described in step II.2.
-
Cyclization:
-
Swell the resin in DCM for 20 minutes.
-
Treat the resin with a solution of PyBOP (2 eq) and DIPEA (4 eq) in DCM for 2 hours.
-
Drain the solution and repeat the treatment.
-
Wash the resin sequentially with DMF, DCM, MeOH, and Et2O (5 times each).[1]
-
IV. Side-Chain Derivatization
-
Dde Deprotection:
-
Swell the resin in DCM for 20 minutes.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (v/v) for 15 minutes.
-
Drain the solution and repeat the treatment.[1]
-
-
Guanidinylation of Ornithine: The introduction of the N-methyl carbamoyl-substituted Arg side chain is achieved through the derivatization of the deprotected Ornithine side chain.[1][2]
-
Acylation:
-
Swell the resin in DCM for 20 minutes.
-
Treat the resin with a solution of N-succinimidyl-N-methylcarbamate (3 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (6 eq) in DMF for 2 hours.
-
Drain the solution and wash the resin sequentially with DMF, DCM, MeOH, and Et2O (5 times each).
-
Repeat the acylation procedure.[1]
-
V. Cleavage and Final Deprotection
A novel aqueous acidolysis procedure is used to circumvent the formation of aspartimide byproducts.[1][2]
-
Cleavage from Resin:
-
Swell the resin in DCM for 20 minutes.
-
Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.
-
Drain the cleavage solution into a flask containing a solution of 10% pyridine in MeOH (v/v).
-
Repeat this cleavage step nine more times.
-
Evaporate the combined filtrates to dryness to yield the partially protected cyclic peptide.[1]
-
-
Final Deprotection: The final removal of tert-butyl protecting groups is achieved using an aqueous acidolysis procedure to prevent aspartimide formation.[1][2]
VI. Purification
The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to yield the final this compound product.[5]
Visualizations
Logical Workflow for the Solid-Phase Synthesis of this compound
Caption: Workflow for the all-solid-phase synthesis of this compound.
Signaling Pathway (Conceptual Interaction)
The following diagram illustrates the conceptual interaction of this compound with its target, chitinase, leading to the inhibition of chitin hydrolysis.
Caption: Conceptual pathway of chitinase inhibition by this compound.
References
- 1. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the this compound scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the this compound scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solid-phase synthesis of cyclic peptide chitinase inhibitors: SAR of the this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Argifin Purification by Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argifin is a potent, cyclic pentapeptide chitinase inhibitor originally isolated from the fungus Gliocladium sp. FTD-0668. As a competitive inhibitor of family 18 chitinases, this compound shows promise in various therapeutic areas, including the development of new antifungal agents, insecticides, and anti-inflammatory drugs for conditions like asthma. Its unique structure and mechanism of action make it a valuable tool for researchers studying chitinase function and a lead compound for drug discovery.
This document provides detailed application notes and protocols for the purification of this compound from fungal culture using a multi-step chromatography strategy. The described methods are based on the original isolation procedures and are intended to guide researchers in obtaining highly purified this compound for experimental use.
Mechanism of Action: Competitive Inhibition of Chitinase
This compound functions as a competitive inhibitor by mimicking the natural substrate of chitinases, chitooligosaccharides. It binds to the active site of the enzyme, preventing the hydrolysis of chitin. This interaction is characterized by a network of hydrogen bonds between the this compound molecule and key amino acid residues in the enzyme's active site, effectively blocking substrate access and inactivating the enzyme.
Caption: Competitive inhibition of chitinase by this compound.
Purification Workflow Overview
The purification of this compound from the mycelium of Gliocladium sp. FTD-0668 involves a sequential four-step chromatographic process. This process is designed to separate this compound from other cellular components based on its charge, polarity, and size.
Caption: Multi-step chromatographic purification of this compound.
Experimental Protocols
Extraction of this compound from Fungal Mycelium
This initial step aims to extract this compound and other metabolites from the fungal biomass.
Materials:
-
Frozen mycelium of Gliocladium sp. FTD-0668
-
Acetone
-
Methanol
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Homogenize the frozen mycelium with acetone.
-
Filter the homogenate and collect the filtrate.
-
Re-extract the mycelial cake with acetone.
-
Combine the acetone filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add an equal volume of methanol.
-
Centrifuge the mixture to remove any precipitate.
-
Collect the supernatant and concentrate it to obtain the crude extract for the first chromatographic step.
Cation Exchange Chromatography
This step separates molecules based on their net positive charge. This compound, containing an arginine residue, will bind to the cation exchange resin.
Materials:
-
Cation exchange resin (e.g., Dowex 50W x 2, H+ form)
-
Chromatography column
-
Ammonia solution (e.g., 2 M)
-
Deionized water
Protocol:
-
Pack a chromatography column with the cation exchange resin and equilibrate with deionized water.
-
Dissolve the crude extract in deionized water and load it onto the column.
-
Wash the column with deionized water to remove unbound components.
-
Elute the bound compounds with a stepwise gradient of aqueous ammonia.
-
Collect fractions and test for chitinase inhibitory activity to identify the active fractions containing this compound.
-
Pool the active fractions and concentrate them.
Anion Exchange Chromatography
This step is used to remove negatively charged impurities.
Materials:
-
Anion exchange resin (e.g., Dowex 1 x 2, OH- form)
-
Chromatography column
-
Deionized water
Protocol:
-
Pack a chromatography column with the anion exchange resin and equilibrate with deionized water.
-
Load the concentrated active fractions from the cation exchange step onto the column.
-
Collect the flow-through, which contains the partially purified this compound, as this compound does not bind to the anion exchange resin under these conditions.
-
Wash the column with deionized water and combine the wash with the flow-through.
-
Concentrate the combined solution.
Adsorption Chromatography
This step separates compounds based on their polarity.
Materials:
-
Adsorbent (e.g., Diaion HP-20)
-
Chromatography column
-
Deionized water
-
Aqueous methanol solutions (e.g., 20%, 40%, 60%, 80% methanol)
Protocol:
-
Pack a chromatography column with the adsorbent and equilibrate with deionized water.
-
Load the concentrated sample from the anion exchange step onto the column.
-
Wash the column with deionized water.
-
Elute with a stepwise gradient of increasing methanol concentration in water.
-
Collect fractions and identify the active fractions by testing for chitinase inhibition.
-
Pool and concentrate the active fractions.
Gel Filtration Chromatography
The final purification step separates molecules based on their size.
Materials:
-
Gel filtration medium (e.g., Sephadex G-25)
-
Chromatography column
-
Mobile phase (e.g., deionized water or a suitable buffer)
Protocol:
-
Pack a chromatography column with the gel filtration medium and equilibrate with the mobile phase.
-
Load the concentrated sample from the adsorption chromatography step onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the elution profile (e.g., by UV absorbance at 280 nm).
-
Identify the fractions containing pure this compound through activity assays and analytical techniques like HPLC.
-
Pool the pure fractions and lyophilize to obtain purified this compound as a white powder.
Data Presentation
The following tables summarize the typical quantitative data expected from the this compound purification process. Note that yields and purity may vary depending on the initial culture conditions and the specifics of the experimental setup.
Table 1: Summary of Chromatographic Steps and Conditions
| Chromatography Step | Resin/Adsorbent Type | Mobile Phase/Eluent | Elution Mode |
| Cation Exchange | Dowex 50W x 2 (H+ form) | Aqueous Ammonia (e.g., 2 M) | Step Gradient |
| Anion Exchange | Dowex 1 x 2 (OH- form) | Deionized Water | Isocratic (Flow-through) |
| Adsorption | Diaion HP-20 | Aqueous Methanol (20-80%) | Step Gradient |
| Gel Filtration | Sephadex G-25 | Deionized Water | Isocratic |
Table 2: Example Purification Table for this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 10000 | 10 | 100 | 1 |
| Cation Exchange | 200 | 8000 | 40 | 80 | 4 |
| Anion Exchange | 150 | 7500 | 50 | 75 | 5 |
| Adsorption | 50 | 6000 | 120 | 60 | 12 |
| Gel Filtration | 10 | 5000 | 500 | 50 | 50 |
Note: The values in Table 2 are illustrative and will depend on the specific experimental results.
Conclusion
The multi-step chromatographic purification protocol described provides a robust method for obtaining high-purity this compound from fungal cultures. Each step is crucial for removing specific types of impurities, leading to a final product suitable for detailed biochemical and pharmacological studies. Researchers following these protocols should optimize the conditions for their specific experimental setup to maximize yield and purity.
Application Notes and Protocols for In Vitro Bioactivity Assays of Argifin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argifin is a naturally occurring cyclic pentapeptide produced by the soil microorganism Gliocladium sp.[1]. It has been identified as a potent, competitive inhibitor of family 18 chitinases, with inhibitory constants ranging from sub-nanomolar to micromolar concentrations[2][3][4]. Chitinases are enzymes that catalyze the hydrolysis of chitin, a major component of fungal cell walls and the exoskeletons of insects[5][6]. In mammals, acidic mammalian chitinase (AMCase) is implicated in inflammatory responses, particularly in asthma[5]. The ability of this compound to inhibit these enzymes makes it a promising lead compound for the development of antifungal agents, insecticides, and therapeutics for inflammatory diseases like asthma[3][7].
These application notes provide detailed protocols for in vitro bioactivity assays to characterize the inhibitory activity of this compound against various chitinases.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against a range of family 18 chitinases.
| Target Chitinase | Source Organism | IC50 (µM) |
| SmChiA | Serratia marcescens | 0.025[2] |
| SmChiB | Serratia marcescens | 6.4[2][5] |
| Chitinase B1 | Aspergillus fumigatus | 1.1[2] |
| Human Chitotriosidase | Homo sapiens | 4.5[2] |
| Chitinase | Lucilia cuprina | 3.7 (at 37°C)[1][2][5] |
| Chitinase | Lucilia cuprina | 0.10 (at 20°C)[2][5] |
Experimental Protocols
General Chitinase Inhibition Assay (Colorimetric)
This protocol describes a general method to determine the IC50 value of this compound against a target chitinase using a colorimetric substrate.
Materials:
-
Purified target chitinase (e.g., from Serratia marcescens, Aspergillus fumigatus, or human recombinant)
-
This compound
-
Chitinase substrate (e.g., p-nitrophenyl β-D-N,N'-diacetylchitobiose)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add 20 µL of each this compound dilution to triplicate wells. Include wells with buffer and solvent for control (no inhibitor) and blank (no enzyme) measurements.
-
Add 20 µL of the purified chitinase solution (pre-diluted in assay buffer to a concentration that gives a linear reaction rate) to each well, except for the blank wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the chitinase substrate to all wells.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) after subtracting the blank reading.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Fluorometric Chitinase Inhibition Assay
This protocol offers a more sensitive alternative using a fluorogenic substrate.
Materials:
-
Purified target chitinase
-
This compound
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-5 from the colorimetric assay protocol.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Incubate the plate at the optimal temperature for a defined period.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the colorimetric assay protocol.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Competitive inhibition of chitinase by this compound.
Caption: Inhibition of AMCase by this compound in asthma.
References
- 1. This compound, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computer-aided rational molecular design of this compound-derivatives with increased inhibitory activity against chitinase B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argifin in Fungal Infection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argifin is a naturally occurring cyclic pentapeptide isolated from microorganisms such as Gliocladium sp.[1][2] It has been identified as a potent, competitive inhibitor of family-18 chitinases.[3][4] Chitin is a fundamental polysaccharide component of fungal cell walls, providing structural integrity. Chitinases are enzymes that hydrolyze chitin, playing a critical role in fungal growth, cell separation, and morphogenesis (e.g., the yeast-to-hypha transition).[3][4] By inhibiting these enzymes, this compound disrupts essential cellular processes, making it a valuable tool for fungal infection research and a potential lead compound for novel antifungal therapies.
These application notes provide detailed protocols for utilizing this compound to assess its antifungal properties in various in vitro and in vivo research models.
Mechanism of Action: Chitinase Inhibition
This compound functions by binding to the active site of family-18 chitinases, preventing the hydrolysis of chitin into N-acetylglucosamine oligomers. This disruption of cell wall remodeling can lead to morphological defects and growth inhibition in fungi.[3] A bioassay of this compound revealed inhibitory activities against chitinases from Aspergillus fumigatus in the nanomolar to micromolar range.[3]
Quantitative Data: In Vitro Chitinase Inhibition
The inhibitory activity of this compound has been quantified against several family-18 chitinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Enzyme Source | This compound IC50 Value | Reference |
| Lucilia cuprina (blowfly) chitinase | 3.7 µM (at 37°C) | [2][3] |
| Lucilia cuprina (blowfly) chitinase | 0.10 µM (at 20°C) | [3] |
| Serratia marcescens chitinase B (SmChiB) | 6.4 µM | [3] |
| Aspergillus fumigatus chitinase B1 | Nanomolar range (specific value not stated) | [3] |
Note: IC50 values can vary based on assay conditions such as temperature and substrate concentration.
Application 1: In Vitro Antifungal Susceptibility Testing
While this compound is a known chitinase inhibitor, its direct antifungal activity against whole fungal cells is a key parameter to establish. The following protocols, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, describe how to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.
Protocol 1.1: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
This compound Dilution:
-
Prepare a 2x working concentration of this compound in RPMI-1640 medium.
-
In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 11.
-
Add 200 µL of the 2x this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as a sterility control (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This brings the final volume to 200 µL and dilutes the this compound to its final 1x concentration.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control well.[5] This can be determined visually or by reading the optical density (OD) at 530 nm.
-
Protocol 1.2: Determining Minimum Fungicidal Concentration (MFC)
This protocol follows the MIC determination to identify the lowest concentration of this compound that kills the fungus.
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a fresh SDA plate.
-
Incubate the plate at 35°C for 24-48 hours, or until growth is seen in the control spots.
-
The MFC is defined as the lowest drug concentration that results in no growth or a 99.9% reduction in CFU compared to the initial inoculum.[6]
Application 2: Evaluating Effects on Fungal Virulence Factors
This compound's mechanism suggests it may inhibit key fungal virulence factors like biofilm formation and hyphal morphogenesis, which was qualitatively observed for a related compound.[3]
Protocol 2.1: Biofilm Inhibition and Eradication Assay
This assay quantifies this compound's ability to prevent biofilm formation and destroy pre-formed biofilms, using the crystal violet (CV) staining method to measure biomass.
Materials:
-
Materials from Protocol 1.1
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (33%)
Procedure for Biofilm Inhibition (Prevention):
-
Prepare a fungal inoculum of 1 x 10^6 CFU/mL in RPMI-1640.
-
Prepare 2-fold serial dilutions of this compound in a 96-well plate as described in Protocol 1.1.
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plate at 37°C for 24 hours without agitation to allow biofilm formation.
-
Washing and Staining:
-
Carefully aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate for 45 minutes.
-
Add 110 µL of 0.1% crystal violet to each well and incubate for 15 minutes.
-
Wash the wells three times with sterile water and air dry completely.
-
Add 110 µL of 95% ethanol to each well to destain and solubilize the CV.
-
-
Quantification:
-
Read the absorbance at 570 nm. A reduction in absorbance compared to the no-drug control indicates biofilm inhibition. The Sessile MIC (SMIC) is often defined as the concentration causing ≥80% inhibition.[7]
-
Procedure for Pre-formed Biofilm Eradication:
-
Add 100 µL of a 1 x 10^6 CFU/mL fungal inoculum to each well and incubate for 24 hours to allow biofilm formation.
-
Wash the wells with PBS to remove non-adherent cells.
-
Add 100 µL of serially diluted this compound to the wells containing the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Proceed with the washing, staining, and quantification steps as described above.
Alternative Method: For cell viability within the biofilm, an XTT reduction assay can be used in place of crystal violet staining.[8][9]
Protocol 2.2: Inhibition of Hyphal Morphogenesis
This protocol assesses this compound's ability to prevent the yeast-to-hypha transition in Candida albicans, a critical step in tissue invasion.[10][11]
Materials:
-
C. albicans isolate
-
Yeast extract-peptone-dextrose (YPD) medium
-
Hypha-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound stock solution
-
Microscope with imaging capabilities
Procedure:
-
Grow C. albicans overnight in YPD medium at 30°C to maintain the yeast form.
-
Wash the cells with PBS and resuspend them in the hypha-inducing medium to a concentration of 1 x 10^6 cells/mL.
-
Add various concentrations of this compound to the cell suspension. Include a no-drug control.
-
Incubate the samples at 37°C for 3-4 hours.
-
Place a small aliquot of each sample on a microscope slide.
-
Observe and capture images under 40x magnification.
-
Quantify the effect by counting the number of yeast-form cells versus hyphal-form cells (cells with a germ tube longer than the mother cell diameter) in several fields of view. Calculate the percentage of hyphal inhibition.
Application 3: Prospective In Vivo Efficacy Model
While no in vivo studies of this compound for treating fungal infections have been published, its demonstrated activity against insect chitinases in vivo suggests it may be effective in animal models of fungal disease.[3] The following is a prospective protocol for a murine model of systemic candidiasis.
Protocol 3.1: Murine Model of Systemic Candidiasis
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1)
-
C. albicans isolate
-
This compound formulation for injection (e.g., dissolved in a biocompatible vehicle)
-
Sterile saline
-
Syringes and needles
Procedure:
-
Infection:
-
Prepare a C. albicans inoculum in sterile saline from an overnight culture.
-
Inject mice intravenously (via the lateral tail vein) with a sublethal dose of C. albicans (e.g., 1-5 x 10^5 CFU/mouse).
-
-
Treatment:
-
Randomize mice into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like fluconazole).
-
Begin treatment at a set time post-infection (e.g., 2 hours). Administer this compound via a suitable route (e.g., intraperitoneal or intravenous) daily for a defined period (e.g., 7 days).
-
-
Monitoring and Endpoints:
-
Survival Study: Monitor mice daily for signs of illness and record survival over 14-21 days.
-
Fungal Burden Study: At a predetermined endpoint (e.g., day 3 or 5 post-infection), euthanize a separate cohort of mice.
-
Aseptically harvest organs (typically kidneys, as they are a primary target).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenate, plate on SDA, and incubate for 24-48 hours.
-
Count the colonies to determine the fungal burden (CFU/gram of tissue).
-
-
Analysis:
-
Compare survival curves between groups using a Kaplan-Meier analysis.
-
Compare organ fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in fungal burden or increased survival indicates in vivo efficacy.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 7. Frontiers | Promising Anti-Biofilm Agents and Phagocytes Enhancers for the Treatment of Candida albicans Biofilm–Associated Infections [frontiersin.org]
- 8. Frontiers | Alizarin and Chrysazin Inhibit Biofilm and Hyphal Formation by Candida albicans [frontiersin.org]
- 9. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical inhibitors of Candida albicans hyphal morphogenesis target endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of hyphal formation and virulence of Candida albicans by natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-Arginine in Murine Models of Asthma: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. A key aspect of asthma pathophysiology involves the dysregulation of L-arginine metabolism. L-arginine serves as a substrate for two competing enzymes: nitric oxide synthase (NOS) and arginase. The balance between these two enzymatic pathways is crucial for maintaining normal airway function. In asthmatic conditions, increased arginase activity can lead to a deficiency in L-arginine available for NOS, resulting in reduced production of nitric oxide (NO), a potent bronchodilator and anti-inflammatory molecule. This metabolic shift contributes to bronchoconstriction and airway inflammation.[1][2][3][4][5][6] Supplementation with L-arginine has been investigated as a therapeutic strategy to restore NO levels and alleviate asthma symptoms in preclinical animal models.[1][2][6]
These application notes provide a comprehensive overview of the use of L-arginine in murine models of allergic asthma, detailing its mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action: The L-Arginine-NO Pathway
In the airways, L-arginine is metabolized by two primary enzymatic pathways with opposing effects on airway function:
-
Nitric Oxide Synthase (NOS) Pathway: NOS enzymes (including endothelial NOS - eNOS and inducible NOS - iNOS) convert L-arginine to L-citrulline and nitric oxide (NO).[2][4][5] NO plays a critical role in airway homeostasis by:
-
Arginase Pathway: Arginase enzymes (Arginase I and Arginase II) hydrolyze L-arginine to L-ornithine and urea.[5] In asthma, Th2 cytokines like IL-4 and IL-13 upregulate arginase activity.[5] This increased activity shunts L-arginine away from NO production and leads to:
L-arginine supplementation aims to counteract the effects of increased arginase activity by providing sufficient substrate for NOS, thereby restoring NO production and its beneficial effects on the airways.[2]
Signaling Pathways in Allergic Airway Inflammation
The inflammatory cascade in allergic asthma is complex, involving the activation of various immune cells and signaling molecules. The Th2 response is central, characterized by the production of cytokines such as IL-4, IL-5, and IL-13, which drive eosinophilic inflammation, mucus hypersecretion, and IgE production.[7]
Caption: Simplified signaling pathway of allergic asthma.
Experimental Protocols
Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
This is a widely used model to recapitulate the features of allergic asthma.[8][9] BALB/c mice are often chosen due to their Th2-prone immune response.[10]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) as an adjuvant
-
Sterile Phosphate-Buffered Saline (PBS)
-
L-arginine
-
Methacholine for AHR assessment
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[11]
-
Control groups receive i.p. injections of PBS with alum.
-
-
Challenge:
-
From days 21 to 27, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes daily.
-
Control groups are challenged with PBS aerosol.
-
-
L-arginine Administration:
-
Different doses of L-arginine can be administered. For example, L-arginine can be given orally or via inhalation before or during the challenge phase.[1][2][6] A study by Maarsingh et al. used oral administration. Another study used inhaled L-arginine after the establishment of an acute asthma attack.[1]
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR by measuring the changes in lung resistance in response to increasing concentrations of nebulized methacholine.
-
-
Sample Collection and Analysis:
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid (BALF) for total and differential inflammatory cell counts (e.g., eosinophils).[1]
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation, goblet cell metaplasia, and airway remodeling.
-
Cytokine Analysis: Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in BALF or lung homogenates using ELISA.[2]
-
Gene Expression: Analyze the expression of arginase and NOS isoforms in lung tissue by RT-PCR or Western blotting.[2]
-
Caption: General experimental workflow for an OVA-induced asthma model.
Quantitative Data Summary
The following tables summarize the effects of L-arginine administration in murine asthma models based on published data.
Table 1: Effect of Inhaled L-arginine on Inflammatory Cells and Oxygen Saturation [1]
| Group | Treatment | Inflammatory Score (Lung Tissue) | Eosinophils in BALF (cells/mL) | Change in SaO₂ (%) |
| I | L-arginine | Significantly improved vs. Placebo | Significantly reduced vs. Placebo | Significant increase |
| II | Saline (Placebo) | - | - | - |
| III | Budesonide | Significantly improved vs. Placebo | - | - |
Table 2: Effects of High-Dose L-arginine on Asthma Parameters [2]
| Parameter | Effect of L-arginine Administration |
| Airway Hyperresponsiveness (AHR) | Significantly reduced |
| BALF Eosinophilia | Significantly reduced |
| Th2 Cytokines (in BALF) | Significantly reduced |
| Goblet Cell Metaplasia | Reduced |
| Subepithelial Fibrosis | Reduced |
| Exhaled Nitric Oxide (eNO) | Increased |
| Arginase 1 Expression/Activity | Reduced |
| eNOS Expression | Increased |
| iNOS Expression | Reduced |
| Markers of Nitro-oxidative Stress | Reduced |
Conclusion
The use of L-arginine in animal models of asthma provides a valuable tool for investigating the role of the L-arginine-NO pathway in the pathophysiology of the disease. The protocols and data presented here demonstrate that L-arginine supplementation can ameliorate key features of asthma, including airway hyperresponsiveness and inflammation. These findings support the therapeutic potential of targeting L-arginine metabolism for the treatment of asthma. Further research using these models can help to optimize dosing strategies and elucidate the downstream effects of L-arginine on airway remodeling and other chronic aspects of asthma.
References
- 1. Effects of inhaled L-arginine administration in a murine model of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effects of high dose of L-arginine on airway hyperresponsiveness and airway inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginase: a key enzyme in the pathophysiology of allergic asthma opening novel therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. l-Arginine administration attenuates airway inflammation by altering l-arginine metabolism in an NC/Nga mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Advances in respiratory physiology in mouse models of experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Argifin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argifin is a naturally occurring cyclic pentapeptide that has been identified as a potent competitive inhibitor of family 18 chitinases.[1][2] Chitinases are enzymes that hydrolyze chitin, a key component of fungal cell walls and the exoskeletons of insects.[3] Inhibition of chitinase activity presents a promising therapeutic strategy for the development of novel antifungal and anti-inflammatory agents, particularly in the context of diseases like asthma where chitin exposure from fungal sources can exacerbate inflammation.[3][4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify novel and potent chitinase inhibitors.
Target: Family 18 Chitinases
The primary molecular target for this compound and its derivatives is the family of 18 glycosyl hydrolases, which includes human chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase).[5][6] These enzymes are implicated in inflammatory responses and host defense against chitin-containing pathogens.[3] Dysregulation of human chitinase activity has been linked to various inflammatory and fibrotic diseases, making them attractive targets for therapeutic intervention.[7]
Data Presentation: Inhibitory Activity of this compound and Derivatives
The following tables summarize the reported inhibitory activities (IC50 values) of this compound and its synthesized derivatives against various chitinases. This data is essential for structure-activity relationship (SAR) studies and for benchmarking new compounds identified through HTS.
Table 1: Inhibitory Activity (IC50) of this compound against Various Chitinases
| Compound | Target Chitinase | IC50 (µM) | Reference |
| This compound | Lucilia cuprina chitinase | 3.7 | [8] |
| This compound | Serratia marcescens chitinase B (SmChiB) | 6.4 | [8] |
| This compound | Aspergillus fumigatus chitinase B1 (AfChiB1) | 0.025 | [8] |
| This compound | Human chitotriosidase (hCHT) | 1.1 | [8] |
Table 2: Structure-Activity Relationship of this compound Derivatives against Serratia marcescens chitinase B (SmChiB)
| Compound ID | Modification from this compound | IC50 (µM) | Reference |
| This compound (8) | - | 6.4 | [8] |
| 35 | 4-benzylpiperidine attached to L-Asp(4) | 1.3 | [8] |
| 37 | D-Ala(5) replaced with D-Leu | 1.9 | [8] |
| 40 | D-Ala(5) replaced with D-Phe | 4.5 | [8] |
| 41 | Combination of modifications in 35 and 37 | 0.23 | [8] |
Signaling Pathway
Experimental Protocols
High-Throughput Screening Workflow
Fluorometric High-Throughput Chitinase Assay Protocol
This protocol is adapted for a 384-well plate format and utilizes a fluorogenic substrate, 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MU-GlcNAc3), which releases a fluorescent product upon cleavage by chitinase.[9]
Materials:
-
Recombinant human chitotriosidase (CHIT1)
-
This compound derivative library dissolved in DMSO
-
4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MU-GlcNAc3) substrate
-
Assay Buffer: 50 mM sodium acetate, pH 5.2
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
384-well black, flat-bottom assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Microplate reader with fluorescence detection capabilities (Excitation: 365 nm, Emission: 460 nm)
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of each this compound derivative from the library stock plates to the 384-well assay plates.
-
For control wells, add 50 nL of DMSO (negative control) or a known chitinase inhibitor like this compound (positive control).
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of recombinant human CHIT1 in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 10 nM for a final concentration of 5 nM).
-
Add 10 µL of the 2X CHIT1 solution to each well of the assay plate.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a 2X working solution of 4-MU-GlcNAc3 in assay buffer (e.g., 20 µM for a final concentration of 10 µM).
-
To initiate the enzymatic reaction, add 10 µL of the 2X substrate solution to each well.
-
-
Incubation:
-
Incubate the assay plate at 37°C for 30 minutes. The incubation time may need to be optimized based on enzyme activity and desired signal window.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding 10 µL of Stop Solution to each well.
-
Read the fluorescence intensity on a microplate reader at an excitation wavelength of 365 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.[10]
-
Colorimetric High-Throughput Chitinase Assay Protocol
This protocol utilizes a colorimetric substrate, such as p-nitrophenyl β-D-N,N'-diacetylchitobiose, which releases a colored product upon cleavage.
Materials:
-
Recombinant human chitotriosidase (CHIT1)
-
This compound derivative library dissolved in DMSO
-
p-nitrophenyl β-D-N,N'-diacetylchitobiose substrate
-
Assay Buffer: 50 mM sodium phosphate, pH 6.0
-
Stop Solution: 0.2 M sodium borate buffer, pH 9.8
-
384-well clear, flat-bottom assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Microplate reader with absorbance detection capabilities (405 nm)
Procedure:
-
Compound Plating:
-
Follow the same procedure as described in the fluorometric assay for compound plating.
-
-
Enzyme Preparation and Addition:
-
Prepare a 2X working solution of recombinant human CHIT1 in assay buffer.
-
Add 10 µL of the 2X CHIT1 solution to each well of the assay plate.
-
Mix and incubate for 15 minutes at room temperature.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a 2X working solution of the p-nitrophenyl substrate in assay buffer.
-
Add 10 µL of the 2X substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. Optimization of incubation time may be necessary.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding 20 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition as described for the fluorometric assay.
-
Determine the IC50 values for active compounds by plotting percent inhibition against compound concentration.
-
Logical Relationship Diagram
References
- 1. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A possible role of chitin in the pathogenesis of asthma and allergy. [aaem.pl]
- 3. Chitin, Chitinase Responses, and Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moldlab.com [moldlab.com]
- 5. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Screening System Based on Fluorescence-Activated Cell Sorting for the Directed Evolution of Chitinase A [mdpi.com]
- 10. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Computer-Aided Design of Argifin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computer-aided design, synthesis, and evaluation of Argifin analogs as potent chitinase inhibitors. The protocols outlined below are based on established methodologies in the field and are intended to guide researchers in the development of novel therapeutic agents targeting chitinases.
Introduction
This compound is a cyclic pentapeptide natural product that has been identified as a potent inhibitor of family 18 chitinases.[1][2] Chitinases are enzymes that hydrolyze chitin, a major component of the cell walls of fungi and the exoskeletons of insects.[3] Consequently, chitinase inhibitors like this compound and its analogs hold significant therapeutic potential as fungicides, insecticides, and even as treatments for inflammatory diseases such as asthma, where chitinases are implicated in the inflammatory cascade.[4][5] The development of this compound analogs has been significantly advanced through the use of computer-aided drug design (CADD), which allows for the rational design of more potent and selective inhibitors.[3][4][5]
Quantitative Data: Inhibitory Activity of this compound and Its Analogs
The following tables summarize the inhibitory activity (IC50 values) of this compound and its analogs against various chitinases. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of this compound against Various Chitinases
| Chitinase Target | IC50 (µM) | Reference |
| Serratia marcescens Chitinase A (SmChiA) | 0.025 | [6] |
| Serratia marcescens Chitinase B (SmChiB) | 6.4 | [4][6] |
| Aspergillus fumigatus Chitinase B1 | 1.1 | [6] |
| Human Chitotriosidase | 4.5 | [6] |
| Lucilia cuprina Chitinase (at 37°C) | 3.7 | [6] |
| Lucilia cuprina Chitinase (at 20°C) | 0.10 | [4][6] |
Table 2: Comparison of Inhibitory Activity of an this compound Analog
| Compound | Modification | Target Chitinase | Fold Increase in Inhibition vs. This compound | Reference |
| This compound Analog | D-Ala(5) replaced with D-Leu and 4-benzylpiperdine attached to L-Asp(4) | SmChiB | 28-fold | [5] |
Experimental Protocols
Computer-Aided Design of this compound Analogs
This protocol outlines a general workflow for the rational design of this compound analogs with enhanced inhibitory activity.
Objective: To identify modifications to the this compound scaffold that are predicted to improve binding affinity and inhibitory potency against a target chitinase.
Materials:
-
High-performance computing cluster
-
Molecular modeling software (e.g., Schrödinger Suite, MOE, or open-source alternatives like AutoDock and GROMACS)
-
3D structure of the target chitinase in complex with this compound (e.g., from the Protein Data Bank)
Methodology:
-
Preparation of the Protein-Ligand Complex:
-
Obtain the X-ray crystal structure of the target chitinase in complex with this compound.
-
Prepare the structure for simulation by adding hydrogen atoms, assigning protonation states, and performing energy minimization to relieve any steric clashes.
-
-
Molecular Dynamics (MD) Simulation:
-
Perform an MD simulation of the this compound-chitinase complex in a solvent environment to understand the dynamic interactions between the ligand and the protein.[5]
-
-
Binding Site Analysis:
-
Analyze the binding pocket of the chitinase to identify key amino acid residues involved in the interaction with this compound.
-
Identify potential sites on the this compound molecule where modifications could enhance these interactions or create new favorable interactions.
-
-
In Silico Analog Design:
-
Generate a library of virtual this compound analogs by modifying the scaffold at the identified positions. Modifications can include amino acid substitutions, side-chain alterations, or the addition of functional groups.
-
-
Molecular Docking:
-
Dock the designed analogs into the active site of the chitinase to predict their binding poses and affinities.
-
-
Free Energy Calculations:
-
Use methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the binding free energy for the most promising analogs.[5] This provides a more accurate prediction of binding affinity than docking scores alone.
-
-
Selection of Candidate Analogs:
-
Rank the designed analogs based on their predicted binding affinities and interactions with the target.
-
Select the top-ranked candidates for chemical synthesis and biological evaluation.
-
Solid-Phase Peptide Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of this compound analogs using solid-phase peptide synthesis (SPPS).
Objective: To chemically synthesize the designed this compound analogs for biological testing.
Materials:
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagent (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid-based)
-
Solvents (DMF, DCM)
-
HPLC system for purification
-
Mass spectrometer for characterization
Methodology:
-
Resin Loading:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Couple the first Fmoc-protected amino acid to the resin.
-
-
Peptide Chain Elongation:
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
-
Coupling: Add the next Fmoc-protected amino acid and a coupling reagent to the resin to form the peptide bond.
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
-
Side-Chain Modification (if applicable):
-
Perform any necessary on-resin modifications to the amino acid side chains.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.
-
-
Cyclization:
-
For cyclic peptides like this compound, perform a cyclization reaction in solution, typically under dilute conditions to favor intramolecular cyclization.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Chitinase Inhibition Assay
This protocol details a method to determine the inhibitory activity (IC50) of the synthesized this compound analogs.
Objective: To quantify the potency of this compound analogs in inhibiting the activity of a target chitinase.
Materials:
-
Purified target chitinase
-
Fluorogenic or chromogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside)
-
Assay buffer
-
Synthesized this compound analogs
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the chitinase substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound analogs to be tested.
-
-
Enzyme Reaction:
-
In a microplate, add the assay buffer, the target chitinase, and the this compound analog at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the chitinase substrate.
-
-
Data Collection:
-
Monitor the fluorescence or absorbance of the product over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
This compound and its analogs do not act on a traditional cellular signaling pathway. Instead, they directly inhibit the enzymatic activity of chitinases by binding to their active site. The following diagram illustrates this mechanism of competitive inhibition.
Caption: Mechanism of competitive inhibition of chitinase by this compound analogs.
Experimental Workflow: Computer-Aided Design of this compound Analogs
The following diagram outlines the workflow for the computer-aided design of novel this compound analogs.
Caption: Workflow for computer-aided design and development of this compound analogs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm.or.jp [pharm.or.jp]
- 4. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computer-aided rational molecular design of this compound-derivatives with increased inhibitory activity against chitinase B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Argifin: A Powerful Tool for a New Generation of Chitinase-Targeting Therapeutics
Application Notes and Protocols for the Investigation of Chitinase Inhibition in Serratia marcescens
For Immediate Release:
Argifin, a naturally occurring cyclic peptide, has emerged as a potent and specific inhibitor of chitinases, particularly those from the opportunistic pathogen Serratia marcescens. These enzymes are crucial for the bacterium's growth and pathogenesis, making them a prime target for novel antimicrobial drug development. This document provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for utilizing this compound to study Serratia marcescens chitinases, paving the way for innovative therapeutic strategies.
Introduction
Serratia marcescens is a significant cause of hospital-acquired infections and is notoriously difficult to treat due to its intrinsic resistance to multiple antibiotics. The bacterium utilizes a sophisticated chitinolytic system to break down chitin, a key component of fungal cell walls and insect exoskeletons, for nutrients. This system is also implicated in the bacterium's virulence. This compound, a cyclopentapeptide isolated from soil microorganisms, acts as a competitive inhibitor of family 18 chitinases, demonstrating significant potential as a lead compound for the development of new anti-infective agents.[1][2]
Quantitative Data Summary
This compound exhibits potent inhibitory activity against Serratia marcescens chitinases A (SmChiA) and B (SmChiB). The following table summarizes key quantitative data for this compound's interaction with these enzymes.
| Enzyme | Inhibitor | IC50 (μM) | Ki (μM) | Reference |
| Serratia marcescens Chitinase A (SmChiA) | This compound | 0.025 | Not Reported | [3] |
| Serratia marcescens Chitinase B (SmChiB) | This compound | 6.4 | 33 | [3][4][5] |
| Serratia marcescens Chitinase B (SmChiB) | Argadin | Not Reported | 0.02 | [4] |
Experimental Protocols
Production and Partial Purification of Serratia marcescens Chitinase
This protocol describes the induction and partial purification of chitinases from Serratia marcescens.
Materials:
-
Serratia marcescens strain (e.g., B4A, 2170)
-
Nutrient Broth
-
Colloidal Chitin Broth (2% colloidal chitin, 0.07 g K2HPO4, 0.03 g KH2PO4, 0.05g MgSO4·7H2O, 0.01 g FeSO4·7H2O, 0.001 g ZnSO4, 0.001 g MnCl2 in 100 ml distilled water)[6]
-
Ammonium Sulfate
-
Phosphate Buffer (20 mM, pH 7.0)
-
Centrifuge
-
Shaker Incubator
Procedure:
-
Inoculate a single colony of Serratia marcescens into 10 mL of Nutrient Broth and incubate at 30°C with shaking (200 rpm) for 18-24 hours to generate a seed culture.
-
Inoculate 500 mL of Colloidal Chitin Broth with 5% of the seed culture.
-
Incubate the culture at 30°C with vigorous shaking (200 rpm) for 48-72 hours to induce chitinase production.
-
Harvest the culture by centrifugation at 10,000 x g for 15 minutes at 4°C. The supernatant contains the secreted chitinases.
-
Slowly add ammonium sulfate to the supernatant to 65% saturation while gently stirring on ice. Allow precipitation to occur for at least 3 hours at 4°C.
-
Collect the precipitate by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of 20 mM phosphate buffer (pH 7.0).
-
Dialyze the resuspended pellet against the same phosphate buffer overnight at 4°C to remove excess ammonium sulfate.
-
Determine the protein concentration of the partially purified enzyme solution using the Bradford method.[6][7]
Chitinase Activity Assay
This protocol outlines a colorimetric assay to measure chitinase activity using colloidal chitin as a substrate.
Materials:
-
Partially purified chitinase solution
-
1% (w/v) Colloidal Chitin in 50 mM phosphate-sodium acetate-glycine buffer (pH 5.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding 0.5 mL of the enzyme solution to 0.5 mL of the 1% colloidal chitin substrate.
-
Incubate the reaction mixture at 45°C for 1 hour.[7]
-
Stop the reaction by adding 3 mL of DNS reagent.
-
Boil the mixture for 5 minutes to allow for color development.
-
After cooling to room temperature, centrifuge the mixture to pellet any remaining insoluble chitin.
-
Measure the absorbance of the supernatant at 530 nm. The amount of reducing sugars produced is proportional to chitinase activity.[7]
-
A standard curve using N-acetyl-D-glucosamine should be generated to quantify the amount of reducing sugar liberated.
Chitinase Inhibition Assay with this compound
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Partially purified chitinase solution
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or water)
-
1% (w/v) Colloidal Chitin in 50 mM phosphate-sodium acetate-glycine buffer (pH 5.0)
-
DNS reagent
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In separate tubes, pre-incubate the chitinase enzyme with each concentration of this compound for 15-30 minutes at room temperature.
-
Initiate the chitinase reaction by adding the colloidal chitin substrate to each tube.
-
Follow the procedure for the Chitinase Activity Assay (steps 2-6) to measure the remaining enzyme activity at each this compound concentration.
-
Plot the percentage of chitinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the chitinase activity.
Visualizations
Signaling and Regulatory Pathway
The expression of chitinases in Serratia marcescens is a tightly regulated process. The ChiR protein plays a critical role in controlling the expression of the chitinolytic machinery.[8] This machinery includes the chitinase enzymes (ChiA, ChiB, ChiC) and a secretion system.[9][10] The uptake of chitin degradation products, such as N,N'-diacetylchitobiose, is also essential for the induction of chitinase production.
Caption: Regulation of chitinase expression in S. marcescens and this compound's inhibitory action.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing chitinase inhibitors like this compound.
Caption: A streamlined workflow for the study of chitinase inhibitors.
Conclusion
This compound represents a valuable molecular probe for dissecting the function of chitinases in Serratia marcescens. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of targeting this crucial enzyme family. Further investigation into the structure-activity relationship of this compound and its derivatives could lead to the development of next-generation antimicrobial agents with improved efficacy and specificity.[11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Computational analysis of the binding affinities of the natural-product cyclopentapeptides this compound and argadin to chitinase B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. scielo.br [scielo.br]
- 8. Controlling and co-ordinating chitinase secretion in a Serratia marcescens population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The third chitinase gene (chiC) of Serratia marcescens 2170 and the relationship of its product to other bacterial chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Computer-aided rational molecular design of this compound-derivatives with increased inhibitory activity against chitinase B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Argifin stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Argifin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: For long-term stability, solid this compound powder should be stored in a sealed container, protected from moisture and light. The recommended storage temperatures and durations are summarized in the table below.
Q2: What are the recommended storage conditions for this compound in solution?
A2: Once this compound is dissolved in a solvent such as DMSO, it is recommended to store the solution in aliquots to avoid repeated freeze-thaw cycles. The solution should be stored in a tightly sealed container, protected from light. Recommended storage temperatures and durations for stock solutions are provided in the table below. For aqueous solutions used in experiments, it is advisable to prepare them fresh.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (148.00 mM). To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.
Q4: Is this compound susceptible to degradation?
A4: Yes, as a cyclic pentapeptide, this compound's peptide framework is susceptible to proteolytic degradation. Additionally, like many peptides, it may be sensitive to extreme pH, oxidative conditions, and photolytic degradation. Hydrolysis of the peptide bonds is a potential degradation pathway.
Q5: How does this compound inhibit chitinase?
A5: this compound is a competitive inhibitor of family 18 chitinases. It mimics the natural substrate, chitin, and binds to the active site of the enzyme, preventing the hydrolysis of chitin. This interaction involves the formation of several hydrogen bonds between this compound and the amino acid residues in the enzyme's active site.
Troubleshooting Guide
Problem: I am observing a loss of this compound activity in my experiments.
-
Possible Cause 1: Improper Storage.
-
Solution: Review the recommended storage conditions for both solid and dissolved this compound. Ensure that the product has not been stored for longer than the recommended duration or at an incorrect temperature. Avoid multiple freeze-thaw cycles for solutions by preparing and storing aliquots.
-
-
Possible Cause 2: Degradation in Experimental Buffer.
-
Solution: The pH of your experimental buffer may be contributing to the degradation of this compound. Consider performing a buffer stability study by incubating this compound in the buffer for the duration of your experiment and analyzing its integrity by HPLC. If degradation is observed, you may need to adjust the buffer composition or pH.
-
-
Possible Cause 3: Photodegradation.
-
Solution: Protect this compound solutions from light, especially during long experiments. Use amber vials or cover your experimental setup with aluminum foil.
-
Problem: I am seeing unexpected peaks in my HPLC analysis of this compound.
-
Possible Cause 1: Presence of Impurities.
-
Solution: These could be impurities from the synthesis process or degradation products. A stability-indicating HPLC method, as detailed in the experimental protocols section, can help to resolve these peaks from the parent this compound peak.
-
-
Possible Cause 2: On-column Degradation.
-
Solution: The mobile phase composition or pH might be causing degradation of this compound on the HPLC column. Experiment with different mobile phases and pH values to find a system that provides good peak shape and resolution without causing degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Storage Instructions |
| Solid Powder | -80°C | 2 years | Sealed, away from moisture and light. |
| -20°C | 1 year | Sealed, away from moisture and light. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Sealed, away from moisture and light. |
| -20°C | 1 month | Sealed, away from moisture and light. |
Table 2: Representative Data from Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | This compound Purity (%) | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 85.2 | Hydrolyzed peptide fragments |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 79.8 | Hydrolyzed peptide fragments |
| Oxidation (3% H₂O₂) | 24 hours | 25°C | 92.5 | Oxidized forms of amino acid residues |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 95.1 | Photodegradation products |
| Thermal (Dry Heat) | 48 hours | 80°C | 98.3 | Minimal degradation |
Note: The data in Table 2 are representative and intended to illustrate potential degradation under stress conditions. Actual results may vary.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the development of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound.
1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.
2. Materials and Instrumentation:
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 10-60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a final concentration of 0.1 mg/mL.
5. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound to stress conditions to induce degradation.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of this compound stock solution. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of this compound stock solution. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of this compound stock solution. Keep at room temperature for 24 hours.
-
Photostability: Expose the solid powder and the solution to light according to ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid powder to dry heat at 80°C for 48 hours.
6. Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
7. Data Analysis: Analyze the chromatograms of the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak. The peak purity of the this compound peak should be assessed using a diode array detector.
Mandatory Visualizations
Caption: Competitive inhibition of chitinase by this compound.
Caption: Workflow for this compound stability testing.
Technical Support Center: Overcoming Argifin Solubility Challenges in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Argifin, its potent chitinase inhibitory activity is often accompanied by challenges in achieving adequate solubility in aqueous solutions for experimental assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these common issues, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guide
This guide offers solutions to specific problems you may encounter when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound has poor aqueous solubility. | This compound is sparingly soluble in water. For initial stock solutions, it is highly recommended to use 100% Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (148.00 mM), though this may require sonication for full dissolution.[1] For aqueous experimental buffers, a final DMSO concentration of <1% is generally recommended to avoid solvent effects on biological systems. |
| Precipitation occurs when adding DMSO stock solution to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO. | 1. Decrease the final concentration of this compound: If the experimental design allows, lowering the final concentration of this compound in the aqueous buffer may prevent precipitation. 2. Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible is ideal, a slight, methodical increase (e.g., to 1-2%) may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments. 3. Use a different co-solvent: Consider using other water-miscible organic solvents such as ethanol in combination with DMSO. It's important to test the solubility of this compound in various co-solvent systems to find the optimal one for your experiment.[2] 4. Utilize solubilizing agents: The use of surfactants or cyclodextrins can enhance the solubility of hydrophobic compounds. However, their compatibility with the specific experimental assay must be validated. |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound. - Degradation of this compound in the stock solution. | 1. Ensure complete dissolution: After adding this compound to DMSO, vortex thoroughly and sonicate in an ultrasonic bath. Gentle heating to 37°C can also aid dissolution.[1] Visually inspect the solution for any undissolved particles before making further dilutions. 2. Proper stock solution storage: Store DMSO stock solutions of this compound in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (-20°C), it is recommended to use the solution within one month. For long-term storage (-80°C), use within six months.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mg/mL (148.00 mM).[1] For complete dissolution, sonication and gentle warming to 37°C may be required.[1]
Q2: I need to use this compound in a cell-based assay. What is the maximum recommended final concentration of DMSO?
A2: For most cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible, typically below 1%, to avoid solvent-induced cytotoxicity or off-target effects. You should always perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line and assay.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution of this compound in aqueous buffers such as Phosphate Buffered Saline (PBS) is generally not recommended due to its poor water solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental buffer.
Q4: My this compound solution in DMSO appears cloudy. What should I do?
A4: Cloudiness indicates incomplete dissolution or precipitation. To address this, try vortexing the solution vigorously and then sonicating it in an ultrasonic water bath. Gentle heating of the tube to 37°C can also help to increase solubility.[1] Ensure the solution is clear before use.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound for in vivo studies?
A5: For in vivo applications where high concentrations of DMSO are not feasible, formulation strategies for poorly soluble drugs can be considered. These may include the use of co-solvents (e.g., ethanol, polyethylene glycol), surfactants, or complexation agents like cyclodextrins. However, the development of such formulations requires careful optimization and validation to ensure the stability and bioavailability of this compound without introducing toxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 675.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 6.76 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.
-
If the solution is not yet clear, gently warm it to 37°C for a few minutes and repeat the vortexing and sonication steps.
-
Once the this compound is completely dissolved and the solution is clear, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed for the dilution.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution into the aqueous buffer to achieve the final desired concentration. Important: Add the this compound stock solution to the aqueous buffer and mix immediately to prevent precipitation. Do not add the aqueous buffer to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically <1%).
-
Include a vehicle control in your experiment containing the same final concentration of DMSO as your this compound working solution.
Data Presentation
Table 1: this compound Solubility in Different Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[1] | 148.00 mM[1] | Ultrasonic assistance may be needed.[1] |
| Water | Poorly soluble/Insoluble | - | Direct dissolution is not recommended. |
Visualizations
Signaling Pathway Diagram
References
Arginine Solid-Phase Synthesis: A Technical Support Guide to Overcoming Side Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering side reactions during the solid-phase synthesis of arginine-containing peptides. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
δ-Lactam Formation
Q1: During the coupling of Fmoc-Arg(Pbf)-OH, I'm observing incomplete coupling and the appearance of a deletion peptide (des-Arg) in my final product. What could be the cause?
A1: A likely cause is the intramolecular cyclization of the activated arginine residue to form a stable six-membered δ-lactam. This side reaction consumes the activated amino acid, preventing its incorporation into the growing peptide chain and leading to deletion sequences.[1] The bulkiness of the arginine side chain and its protecting group can also hinder the coupling reaction.
Q2: How can I minimize δ-lactam formation during arginine coupling?
A2: Several strategies can be employed to minimize δ-lactam formation:
-
Double Coupling: Performing a second coupling step for the arginine residue can help to drive the reaction to completion and compensate for the loss of activated amino acid to lactam formation.[2]
-
Choice of Protecting Group: The choice of guanidinium protecting group significantly impacts the extent of δ-lactam formation. For instance, the nitro (NO2) protecting group has been shown to be less prone to this side reaction compared to Pbf and especially (Boc)2.[1]
-
Solvent Composition: The polarity of the solvent can influence the rate of lactam formation. Using solvent mixtures with higher polarity, such as DMSO/2-Me-THF, has been shown to suppress this side reaction.
-
Coupling Reagents and Temperature: While microwave heating can accelerate coupling, it may also promote δ-lactam formation. It is recommended to perform the initial coupling at room temperature and apply microwave heating only towards the end if uncoupled sites remain.
Q3: Is there a way to quantify the extent of δ-lactam formation?
A3: Yes, the extent of δ-lactam formation can be quantified by analyzing the supernatant of the coupling reaction using High-Performance Liquid Chromatography (HPLC).
| Protecting Group | δ-Lactam Formation (%) after 30 min | Coupling Efficiency (%) after 120 min | Reference |
| NO2 | ~3% | >99% | [1] |
| Pbf | 12% | >99% | [1] |
| (Boc)2 | 60% | 28% | [1] |
Data from a study comparing the coupling of Fmoc-Arg(X)-OH derivatives to a tripeptidyl resin.[1]
Guanidinium Group Side Reactions
Q4: I have observed a mass increase of +80 Da on my arginine-containing peptide after cleavage. What is this modification?
A4: This mass increase is characteristic of sulfonation of the arginine guanidinium group. This side reaction can occur during TFA cleavage when using sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[3]
Q5: How can I prevent the sulfonation of arginine residues?
A5: The most effective way to prevent sulfonation is to use an appropriate scavenger cocktail during cleavage. A mixture of thioanisole and thiocresol has been shown to be highly efficient in suppressing this side reaction.[3] Alternatively, using a protecting group less prone to this side reaction, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), is recommended.
Q6: My peptide contains both arginine and tryptophan, and I'm seeing a side product with a mass corresponding to the transfer of the arginine protecting group to the tryptophan indole ring. How can this be avoided?
A6: The transfer of sulfonyl protecting groups (like Mtr or Pmc) from arginine to the indole side chain of tryptophan is a known side reaction during cleavage. To prevent this, it is recommended to use a tryptophan derivative with its indole nitrogen protected, for example, with a Boc group (Fmoc-Trp(Boc)-OH). Additionally, using scavengers like triisopropylsilane (TIS) in the cleavage cocktail can help to quench the reactive species that lead to this side reaction.
Racemization
Q7: I am concerned about the potential for racemization of arginine during my peptide synthesis. How significant is this issue?
A7: While any amino acid (except glycine) can racemize during the activation step of coupling, arginine is generally less prone to racemization than residues like histidine and cysteine. However, the risk of racemization increases with the use of certain coupling reagents and bases. The level of racemization is typically low, often less than 0.5% per coupling cycle under optimized conditions.[4]
Q8: What are the best practices to minimize arginine racemization?
A8: To minimize racemization:
-
Use Additives: The addition of hydroxylamine derivatives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to the coupling reaction is highly effective in suppressing racemization.
-
Choose Appropriate Coupling Reagents: Carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive are generally a good choice. Uronium/aminium-based reagents like HATU should be used with caution and in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).
-
Control Temperature: Perform couplings at room temperature or below, as elevated temperatures can increase the rate of racemization.
Troubleshooting Workflows & Experimental Protocols
Troubleshooting Incomplete Arginine Coupling
Caption: Troubleshooting workflow for incomplete arginine coupling.
Experimental Protocol: Quantification of δ-Lactam Formation by HPLC
This protocol allows for the indirect quantification of δ-lactam formation by monitoring the consumption of the activated Fmoc-Arg(X)-OH in the coupling solution.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Arg(X)-OH (where X is the protecting group, e.g., Pbf, NO2)
-
Coupling reagent (e.g., DIC)
-
Additive (e.g., OxymaPure)
-
Anhydrous DMF
-
Acetonitrile (ACN) for HPLC
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of the Coupling Solution: Pre-activate the Fmoc-Arg(X)-OH by dissolving it with an equimolar amount of the coupling reagent and additive in DMF.
-
Initiation of Coupling: Add the activated amino acid solution to the resin.
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot (e.g., 10 µL) of the supernatant.
-
Sample Preparation: Dilute the aliquot with ACN (e.g., to a final volume of 500 µL).
-
HPLC Analysis: Inject the diluted sample onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A suitable gradient to separate the Fmoc-Arg(X)-OH, the activated ester, and the δ-lactam (e.g., 30-95% B over 15 minutes).
-
Detection: Monitor the absorbance at a wavelength where the Fmoc group absorbs (e.g., 265 nm or 301 nm).
-
-
Data Analysis: Integrate the peak areas corresponding to the remaining Fmoc-Arg(X)-OH, the activated ester, and the formed δ-lactam. The decrease in the peak area of the starting material and the increase in the lactam peak area over time provide a quantitative measure of the side reaction.[1]
Experimental Protocol: Characterization of Arginine Sulfonation by Mass Spectrometry
Sample Preparation:
-
Cleave the peptide from the resin using a TFA-based cleavage cocktail.
-
Precipitate the peptide with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% ACN/water with 0.1% formic acid).
Mass Spectrometry Analysis:
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular weight of the main product and any side products. A mass shift of +80 Da compared to the expected mass of the peptide is indicative of sulfonation.
-
Tandem MS (MS/MS): To confirm the location of the modification, perform tandem mass spectrometry on the precursor ion corresponding to the sulfonated peptide.
-
Isolate the ion of interest in the mass spectrometer.
-
Fragment the ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the resulting fragment ions. The fragmentation pattern will reveal which amino acid residue carries the +80 Da modification. Specifically, you will observe a mass shift on the b- or y-ions containing the modified arginine residue.
-
Visualizing the δ-Lactam Formation Mechanism
Caption: Mechanism of δ-lactam formation from activated arginine. (Note: Image placeholders would be replaced with actual chemical structures in a live environment).
References
Technical Support Center: Synthesis of Argifin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Argifin, a potent cyclic pentapeptide chitinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield of this compound is significantly lower than the reported 18% for the all-solid-phase synthesis. What are the most likely causes?
A1: Low overall yield in this compound synthesis can stem from several stages of the process. The most critical steps to investigate are:
-
Incomplete Resin Loading: The initial attachment of Fmoc-Asp(OAll)-OH to the 2-chlorotrityl chloride resin is crucial. Inefficient loading will propagate through the entire synthesis, resulting in a lower final yield.
-
Poor Coupling Efficiency during Linear Assembly: Incomplete coupling of amino acids during the solid-phase peptide synthesis (SPPS) elongation will lead to truncated peptide sequences, which are difficult to separate from the final product.
-
Inefficient On-Resin Cyclization: The head-to-tail cyclization of the linear peptide is a key step. Sub-optimal conditions can lead to the formation of linear peptides or dimers, reducing the yield of the desired cyclic product.
-
Aspartimide Formation: This is a major side reaction that can occur during the deprotection of the Aspartate residue, leading to the formation of a succinimide ring and subsequent byproducts. This is a well-documented issue in peptides containing Asp residues.[1][2]
-
Suboptimal Cleavage and Deprotection: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups will result in a complex crude product and lower yield of pure this compound.
Q2: How can I confirm that my resin loading with Fmoc-Asp(OAll)-OH is successful and what is a typical loading efficiency?
A2: To confirm successful resin loading, you can perform a quantitative Fmoc-release test on a small sample of the dried resin.[3] This involves cleaving the Fmoc group with a known concentration of a base (e.g., piperidine in DMF) and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at around 301 nm. The loading capacity is then calculated based on the absorbance value. A typical loading for 2-chlorotrityl chloride resin is in the range of 0.4-0.8 mmol/g. Low loading can be caused by inactive resin, insufficient equivalents of the amino acid or coupling reagents, or moisture in the reaction.
Q3: My on-resin cyclization is inefficient, with significant amounts of linear peptide and dimers observed in the crude product. How can I improve the cyclization yield?
A3: Inefficient on-resin cyclization is a common challenge in cyclic peptide synthesis. Here are several strategies to improve the yield of the desired monomeric cyclic product:
-
High Dilution: Performing the cyclization at a low concentration of the peptide on the resin can favor intramolecular cyclization over intermolecular reactions that lead to dimerization and oligomerization. This can be achieved by using a resin with a lower loading capacity.
-
Choice of Coupling Reagent: The choice of coupling reagent is critical. Highly efficient coupling reagents like HATU, HCTU, or PyBOP are often used for on-resin cyclization.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can significantly impact cyclization efficiency. Longer reaction times or elevated temperatures may be necessary, but should be carefully monitored to avoid side reactions.
-
Monitoring the Reaction: The progress of the cyclization can be monitored by cleaving a small amount of the resin-bound peptide at different time points and analyzing the product by HPLC-MS.
Q4: I am observing significant aspartimide formation. What are the best strategies to minimize this side reaction?
A4: Aspartimide formation is a notorious side reaction in Fmoc-SPPS of peptides containing aspartic acid.[1][2] Several strategies can be employed to mitigate this issue:
-
Use of Additives in the Deprotection Cocktail: Adding an acidic modifier to the piperidine deprotection solution can suppress aspartimide formation. For example, the addition of 0.1 M HOBt or small amounts of organic acids to the piperidine solution has been shown to be effective.[1]
-
Aqueous Acidolysis for Final Deprotection: A highly effective method to prevent aspartimide formation during the final cleavage and deprotection is a two-step procedure. First, the peptide is cleaved from the resin under mild acidic conditions (e.g., TFA/DCM 1:99) while the side-chain protecting groups remain. Subsequently, the side-chain protecting groups are removed using aqueous acid (e.g., 1 M HCl at 60°C for 90 minutes). This aqueous acidolysis has been shown to circumvent the aspartimide side-reaction effectively.
-
Use of Sterically Hindered Protecting Groups: Employing bulkier protecting groups for the aspartate side chain can sterically hinder the formation of the succinimide ring.
Q5: What are the recommended conditions for the final cleavage and deprotection of this compound from the solid support?
A5: For the all-solid-phase synthesis of this compound, a two-step cleavage/deprotection procedure is recommended to avoid aspartimide formation:
-
Cleavage from Resin: The resin-bound cyclic peptide is treated with a mild solution of TFA in DCM (e.g., 1:99 v/v) to cleave the peptide from the 2-chlorotrityl resin without removing the side-chain protecting groups. This is typically done by repeated short treatments.
-
Side-Chain Deprotection: The partially protected cyclic peptide is then subjected to aqueous acidolysis to remove the remaining side-chain protecting groups. A common condition is treatment with 1 M aqueous HCl at 60°C for 90 minutes.
It is crucial to monitor the progress of both steps by HPLC to ensure complete reaction and minimize degradation.
Quantitative Data Summary
The following tables summarize the reported yields for the all-solid-phase synthesis of this compound and some of its analogues.
| Compound | Scale (mmol) | Yield (mg) | Overall Yield (%) |
| This compound | 0.094 | 13.0 | 18 |
| Analogue with Orn(MC) | 0.094 | 11.1 | 16 |
| Analogue with His | 0.094 | 4.4 | 7 |
Data sourced from a study on the all-solid-phase synthesis of this compound and its analogues.
Experimental Protocols
This section provides a detailed methodology for the all-solid-phase synthesis of this compound.
Resin Loading: Attachment of Fmoc-Asp(OAll)-OH to 2-Chlorotrityl Chloride Resin
-
Swell 2-chlorotrityl chloride polystyrene resin (1.0 g, 1.2 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Asp(OAll)-OH (1.0 eq, 1.2 mmol, 496 mg) and diisopropylethylamine (DIPEA) (4.0 eq, 4.8 mmol, 0.84 mL) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 1 hour.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 15 minutes.
-
Drain the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading capacity using the Fmoc-release test.
Linear Peptide Assembly by Fmoc-SPPS
Perform automated or manual Fmoc solid-phase peptide synthesis to assemble the linear pentapeptide on the loaded resin. A typical cycle for each amino acid coupling includes:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 3 minutes, drain, and repeat for 7 minutes.
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Coupling: Swell the resin in DMF. In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq) with a coupling reagent such as HATU (2.9 eq) and a base like DIPEA (6 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Monitoring: Monitor the completion of each coupling step using a qualitative ninhydrin (Kaiser) test.
On-Resin Cyclization
-
After the assembly of the linear peptide, remove the N-terminal Fmoc group as described above.
-
Wash the resin thoroughly with DMF and DCM.
-
Swell the resin in a large volume of DMF to achieve high dilution.
-
Add a solution of a cyclization reagent such as PyBOP (3 eq) and DIPEA (6 eq) in DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small aliquot of the resin and analyzing by HPLC-MS.
Side-Chain Modification and Final Cleavage
-
Allyl Deprotection: Remove the allyl protecting group from the Asp side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM.
-
Ornithine to Arginine Conversion: If an ornithine precursor is used, convert the side chain to the N-methyl carbamoyl-substituted arginine using appropriate reagents.
-
Two-Step Cleavage/Deprotection:
-
Resin Cleavage: Treat the resin with TFA/DCM (1:99, v/v) for 10 x 2 minutes to release the partially protected cyclic peptide.
-
Side-Chain Deprotection: Dissolve the crude peptide in 1 M aqueous HCl and heat at 60°C for 90 minutes.
-
Purification
Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
This compound Synthesis Workflow
Caption: All-solid-phase synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Argifin In Vivo Dosing & Experimental Guide: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective in vivo use of Argifin, a potent, cyclic peptide inhibitor of family 18 chitinases. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate the successful design and execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of allergic asthma?
A1: While specific in vivo dosage data for this compound in mammalian models is limited in publicly available literature, data from studies using a structurally similar chitinase inhibitor, allosamidin, can provide a valuable starting point. In a mouse model of nonallergic asthma, allosamidin was shown to reduce airway hyperresponsiveness[1]. Researchers should consider performing a dose-response study to determine the optimal dose for their specific model and experimental conditions. A suggested starting range, extrapolated from related compounds, might be 0.1-10 mg/kg, administered systemically (e.g., intraperitoneally or intravenously).
Q2: How should this compound be formulated for in vivo administration?
A2: this compound is a cyclic peptide, and its formulation requires careful consideration to ensure stability and bioavailability. For systemic administration, this compound can be dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like DMSO, followed by dilution in PBS or saline. The final concentration of any organic solvent should be kept to a minimum (typically <5-10%) to avoid toxicity. For peptide-based drugs, the use of formulation strategies to improve stability, such as PEGylation or incorporation into nanoparticles, can also be explored to extend the in vivo half-life. It is crucial to assess the solubility and stability of this compound in the chosen vehicle before in vivo administration.
Q3: What are the expected downstream effects of this compound administration in a model of allergic inflammation?
A3: this compound inhibits family 18 chitinases, such as acidic mammalian chitinase (AMCase), which are implicated in Th2-mediated inflammatory responses. In the context of allergic asthma, inhibition of AMCase by this compound is expected to ameliorate airway hyperresponsiveness and inflammation. This is achieved, in part, by interfering with the IL-13 signaling pathway, which is a key driver of asthma pathogenesis[2][3]. Inhibition of chitinase activity can lead to a reduction in the production of pro-inflammatory chemokines and a decrease in the infiltration of inflammatory cells into the airways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Insufficient dose- Poor bioavailability- Rapid clearance- Inappropriate route of administration | - Perform a dose-escalation study.- Optimize the formulation to improve solubility and stability.- Consider alternative administration routes (e.g., intravenous vs. intraperitoneal).- Evaluate the pharmacokinetic profile of this compound in your model. |
| Observed Toxicity or Adverse Events | - High dose- Vehicle toxicity- Off-target effects | - Reduce the dose.- Include a vehicle-only control group to assess the toxicity of the formulation.- Perform a literature search for potential off-target effects of chitinase inhibitors. |
| Variability in Experimental Results | - Inconsistent formulation preparation- Improper handling of the compound- Animal-to-animal variation | - Ensure consistent and standardized preparation of the this compound formulation.- Store this compound appropriately to prevent degradation.- Increase the number of animals per group to improve statistical power. |
| Difficulty in Dissolving this compound | - Poor solubility in the chosen vehicle | - Try different biocompatible co-solvents (e.g., DMSO, ethanol) at low concentrations.- Consider using a surfactant or other solubilizing agents.- Sonication may aid in dissolution. |
Quantitative Data Summary
Due to the limited availability of specific in vivo dosage data for this compound in mammalian models, the following table provides IC50 values against various chitinases to inform on its potency. This data can be used to guide initial dose selection in conjunction with data from analogous compounds like allosamidin.
| Enzyme | Organism | IC50 (µM) |
| SmChiA | Serratia marcescens | 0.025 |
| SmChiB | Serratia marcescens | 6.4 |
| Chitinase B1 | Aspergillus fumigatus | 1.1 |
| Human chitotriosidase | Homo sapiens | 4.5 |
Key Experimental Protocols
Protocol 1: In Vivo Administration of a Chitinase Inhibitor in a Mouse Model of Nonallergic Asthma
This protocol is adapted from studies using the chitinase inhibitor allosamidin in a model of zymosan-induced airway inflammation[1].
-
Animal Model: BALB/c mice are commonly used for asthma models.
-
Induction of Airway Inflammation: Intranasal administration of zymosan A (a component of yeast cell walls containing chitin) is used to induce nonallergic airway inflammation.
-
Inhibitor Preparation: Prepare a stock solution of the chitinase inhibitor (e.g., allosamidin, and by extension, this compound) in a suitable vehicle (e.g., PBS with a minimal amount of a solubilizing agent if necessary). The final injection volume should be appropriate for the route of administration (e.g., 100-200 µL for intraperitoneal injection in mice).
-
Inhibitor Administration: Administer the chitinase inhibitor via the desired route (e.g., intraperitoneal injection) at a predetermined time point relative to the zymosan challenge. A typical time point would be 30 minutes to 1 hour before the challenge.
-
Assessment of Airway Hyperresponsiveness: Measure airway hyperresponsiveness to a bronchoconstrictor agent like methacholine using techniques such as whole-body plethysmography.
-
Analysis of Airway Inflammation: Collect bronchoalveolar lavage (BAL) fluid to analyze the cellular infiltrate (e.g., eosinophils, neutrophils, macrophages). The lung tissue can also be collected for histological analysis and measurement of inflammatory mediators.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in mitigating allergic inflammation.
Caption: Experimental workflow for in vivo testing of this compound.
References
Validation & Comparative
Comparative Efficacy of Argifin and Argadin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of two natural product chitinase inhibitors, Argifin and Argadin. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the mechanisms of action.
This compound and Argadin are cyclic pentapeptides isolated from soil microorganisms that have demonstrated potent inhibitory activity against family 18 chitinases.[1][2][3] These enzymes are crucial for the viability of various organisms, including fungi and insects, making them attractive targets for the development of novel antifungal and insecticidal agents.[2][3] This guide offers a side-by-side comparison of this compound and Argadin to aid in evaluating their potential as therapeutic or biocontrol agents.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of this compound and Argadin has been evaluated against several chitinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. Argadin generally exhibits greater potency, with lower IC50 values, compared to this compound against the tested chitinases.[2][4][5][6]
| Target Enzyme | Organism Source | This compound IC50 | Argadin IC50 | Temperature (°C) |
| Chitinase | Lucilia cuprina (blowfly) | 3.7 µM | 150 nM | 37 |
| Chitinase | Lucilia cuprina (blowfly) | 0.10 µM | 3.4 nM | 20 |
| Chitinase B (SmChiB) | Serratia marcescens | 6.4 µM | Not Reported | Not Reported |
| Chitinase B1 (AfChiB1) | Aspergillus fumigatus | 27 nM | 33 nM (Ki) | Not Reported |
Experimental Protocols
The determination of chitinase inhibitory activity is crucial for evaluating the efficacy of compounds like this compound and Argadin. A common method employed is a fluorometric chitinase assay.
Fluorometric Chitinase Activity Assay
This method utilizes a fluorogenic substrate, 4-Methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside (4-MUC), to measure chitinase activity. The enzymatic cleavage of 4-MUC releases the fluorescent product 4-methylumbelliferone (4MU), which can be quantified.
Materials:
-
Chitinase enzyme
-
This compound or Argadin (inhibitor)
-
4-Methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside (4-MUC) substrate
-
Assay Buffer (e.g., 110 mM CH3CO2K, 20 mM HEPES pH 7.3, 2 mM MgCl2)
-
Stop Solution (e.g., 1 M Na2CO3)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the 4-MUC substrate in the assay buffer.
-
In the wells of a 96-well plate, add the chitinase enzyme solution.
-
Add varying concentrations of the inhibitor (this compound or Argadin) to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the 4-MUC substrate solution to all wells.
-
Incubate the plate at the reaction temperature, protected from light, for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the liberated 4-MU using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[1][7]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Mechanism of Action and Biological Impact
This compound and Argadin exert their effects by inhibiting chitinases, which are vital for two key biological processes: fungal cell wall remodeling and insect molting.
Impact on Fungal Cell Wall Integrity
In fungi, chitin is an essential structural component of the cell wall, providing rigidity and protection. Chitinases are involved in the continuous remodeling of the cell wall during growth and cell division. Inhibition of these enzymes disrupts this process, leading to a compromised cell wall and ultimately, fungal cell death.[8][9][10]
Disruption of Insect Molting
In insects, chitin is a primary component of the exoskeleton (cuticle). The molting process, or ecdysis, is essential for insect growth and development and requires the controlled degradation of the old cuticle by chitinases. By inhibiting these enzymes, this compound and Argadin prevent the breakdown of the old exoskeleton, leading to molting failure and mortality.[11][12][13]
In Vivo, Preclinical, and Clinical Data
Despite the promising in vitro inhibitory activities of this compound and Argadin, a comprehensive search of publicly available scientific literature and clinical trial registries did not yield any data from in vivo, preclinical, or clinical studies for either compound. The existing research primarily focuses on their isolation, chemical synthesis, and in vitro characterization.[2][3][14] This lack of advanced developmental data is a critical consideration for their potential translation into therapeutic or commercial products.
Conclusion
Both this compound and Argadin are potent inhibitors of family 18 chitinases, with Argadin demonstrating superior in vitro efficacy in the reported studies. Their mechanism of action, through the disruption of essential biological processes in fungi and insects, underscores their potential as leads for the development of new antifungal and insecticidal agents. However, the absence of in vivo and clinical data highlights a significant gap in their developmental pipeline. Further research, including preclinical toxicology and efficacy studies in relevant animal models, is necessary to fully assess the therapeutic and commercial potential of these promising natural products.
References
- 1. 4.7. Chitinase Activity Assay [bio-protocol.org]
- 2. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Argadin, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Methylxanthine Inhibit Fungal Chitinases and Exhibit Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An efficient synthesis of this compound: a natural product chitinase inhibitor with chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Argifin: A Potent and Specific Inhibitor of Family-18 Chitinases
A Comparative Guide for Researchers and Drug Development Professionals
Argifin, a cyclic pentapeptide of microbial origin, has emerged as a significant chitinase inhibitor with notable specificity for family-18 glycosyl hydrolases. This guide provides a comprehensive comparison of this compound's performance against other chitinase inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform research and drug development endeavors in fields such as antifungal, anti-parasitic, and anti-inflammatory therapies.
Performance Comparison of Chitinase Inhibitors
This compound demonstrates potent inhibitory activity against a range of family-18 chitinases from various organisms, including insects, fungi, and humans. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or, in some cases, surpasses that of other well-known chitinase inhibitors. The following table summarizes the IC50 values of this compound and other selected inhibitors against different chitinases.
| Inhibitor | Target Chitinase | Chitinase Family | Organism | IC50 (µM) | Reference |
| This compound | SmChiA | GH18 | Serratia marcescens | 0.025 | [1] |
| SmChiB | GH18 | Serratia marcescens | 6.4 | [1] | |
| AfChiB1 | GH18 | Aspergillus fumigatus | 1.1 | [1] | |
| Human chitotriosidase | GH18 | Homo sapiens | 4.5 | [1] | |
| LcChi | GH18 | Lucilia cuprina | 3.7 (at 37°C) | [2] | |
| 0.10 (at 20°C) | [2] | ||||
| Argadin | LcChi | GH18 | Lucilia cuprina | 0.15 (at 37°C) | [3] |
| 0.0034 (at 20°C) | [3] | ||||
| SmChiB | GH18 | Serratia marcescens | 0.02 | [4] | |
| Allosamidin | LcChi | GH18 | Lucilia cuprina | 0.0023 (at 37°C) | [2] |
| 0.0004 (at 20°C) | [2] | ||||
| CaChi | GH18 | Candida albicans | 0.3 | [5] | |
| CiX1 | GH18 | Coccidioides immitis | 0.06 (Ki) | [6] | |
| Psammaplin A | Bacillus sp. Chitinase | GH18 | Bacillus sp. | 68 | [2] |
| Streptomyces sp. Chitinase | GH18 | Streptomyces sp. | 50 | [2] |
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor of family-18 chitinases.[7] It mimics the structure of the natural substrate, chitin, and binds to the active site of the enzyme. This binding event prevents the substrate from accessing the catalytic site, thereby inhibiting the enzymatic hydrolysis of chitin. The cyclopentapeptide structure of this compound allows it to make extensive interactions with the amino acid residues in the active site groove of the chitinase.[8]
Caption: Competitive inhibition of chitinase by this compound.
Catalytic Mechanism of Family-18 Chitinases
Family-18 chitinases, the primary target of this compound, employ a substrate-assisted catalytic mechanism. The reaction proceeds through the formation of an oxazolinium ion intermediate, with the N-acetyl group of the substrate itself participating in the cleavage of the glycosidic bond.[1][9]
Caption: Catalytic mechanism of family-18 chitinases.
Experimental Protocols
Chitinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a chitinase inhibitor using a colorimetric or fluorometric assay.
Materials:
-
Chitinase enzyme (e.g., from Serratia marcescens or Aspergillus fumigatus)
-
Substrate:
-
Colorimetric: Colloidal chitin or p-nitrophenyl β-D-N,N'-diacetylchitobioside
-
Fluorometric: 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside)
-
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
Stop solution (e.g., 1 M Na2CO3 for p-nitrophenyl substrates, or a high pH buffer for 4-MU substrates)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare the substrate solution in the assay buffer to the desired final concentration.
-
Prepare the chitinase solution in the assay buffer to a concentration that gives a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add:
-
Assay buffer
-
Inhibitor dilution (or vehicle control)
-
Enzyme solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 30-60 minutes).
-
-
Stop Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction.
-
-
Measurement:
-
For colorimetric assays, measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
For fluorometric assays, measure the fluorescence with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for 4-MU).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for a chitinase inhibition assay.
Conclusion
This compound is a potent and selective inhibitor of family-18 chitinases, making it a valuable tool for studying the biological roles of these enzymes and a promising lead compound for the development of novel therapeutics. Its competitive mode of action and high affinity for the enzyme active site underscore its potential. The provided comparative data and experimental protocols serve as a resource for researchers to effectively evaluate and utilize this compound in their studies. Further research into the structure-activity relationships of this compound and its derivatives may lead to the design of even more potent and specific chitinase inhibitors.[10]
References
- 1. pnas.org [pnas.org]
- 2. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argadin, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational analysis of the binding affinities of the natural-product cyclopentapeptides this compound and argadin to chitinase B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitinase activity from Candida albicans and its inhibition by allosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. robertus.cm.utexas.edu [robertus.cm.utexas.edu]
- 7. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Computer-aided rational molecular design of this compound-derivatives with increased inhibitory activity against chitinase B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of Argifin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Argifin and its derivatives against chitinases, alongside other notable chitinase inhibitors. The data presented is supported by detailed experimental protocols and visualizations to aid in the evaluation and selection of these compounds for further research and development.
Comparative Inhibitory Activity
The inhibitory potential of this compound and its derivatives has been evaluated against various chitinases, primarily from Serratia marcescens (SmChiB) and Aspergillus fumigatus (chitinase B1). Rational drug design has led to the development of derivatives with significantly enhanced inhibitory activity compared to the parent compound, this compound.[1][2] For context, their performance is compared with other known chitinase inhibitors.
Table 1: IC50 Values of this compound, its Derivatives, and Alternative Inhibitors against Serratia marcescens Chitinase B (SmChiB)
| Inhibitor | IC50 (µM) | Fold Increase in Inhibition vs. This compound |
| This compound (8) | 6.4 | - |
| Derivative 35 | 1.3 | ~5x |
| Derivative 37 | 1.9 | ~3.4x |
| Derivative 40 | 4.5 | ~1.4x |
| Hybrid Derivative (41) | 0.23 | ~28x |
| Argadin | 0.033 | ~194x |
Data sourced from multiple studies, slight variations may exist.[1][3]
Table 2: IC50 Values of this compound and Other Inhibitors against Various Chitinases
| Inhibitor | Target Chitinase | IC50 |
| This compound | Lucilia cuprina chitinase (37°C) | 3.7 µM |
| This compound | Lucilia cuprina chitinase (20°C) | 0.10 µM |
| This compound | Serratia marcescens chitinase A (SmChiA) | 0.025 µM |
| This compound | Aspergillus fumigatus chitinase B1 | 1.1 µM |
| This compound | Human chitotriosidase | 4.5 µM |
| Argadin | Lucilia cuprina chitinase (37°C) | 150 nM |
| Argadin | Lucilia cuprina chitinase (20°C) | 3.4 nM |
| Allosamidin | Lucilia cuprina chitinase (37°C) | 2.3 nM |
| Allosamidin | Lucilia cuprina chitinase (20°C) | 0.4 nM |
| Psammaplin A | Bacillus sp. chitinase | 68 µM |
| Acetazolamide | Aspergillus fumigatus chitinase A1 (AfChiA1) | 164 µM |
This table compiles data from various sources to provide a broad comparison.[3][4][5][6]
Experimental Protocols
The following protocols outline the general procedures for determining the inhibitory activity of compounds against chitinases.
Chitinase Inhibition Assay using Colloidal Chitin and DNS Reagent
This method relies on the quantification of reducing sugars produced from the enzymatic degradation of chitin.
Materials:
-
Colloidal Chitin (1% w/v)
-
Partially purified or purified chitinase enzyme
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Test inhibitors (e.g., this compound derivatives) dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, mix 0.5 mL of 1% (w/v) colloidal chitin with 0.5 mL of the enzyme solution. For inhibitor screening, pre-incubate the enzyme with various concentrations of the test compound for a specified time before adding the substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 45°C) for 1 hour.[7]
-
Reaction Termination: Stop the enzymatic reaction by adding 1 mL of DNS reagent.
-
Color Development: Heat the mixture at 100°C for 5-10 minutes to allow for color development.
-
Centrifugation: Centrifuge the tubes to pellet any insoluble material.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 530 nm using a spectrophotometer.[6][7]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
High-Throughput Chitinase Assay using Chromogenic Substrate
Commercially available kits often utilize a chromogenic substrate for a more streamlined and high-throughput assay.
General Principle: These assays typically use a p-nitrophenyl (pNP) derivative of N-acetylglucosamine oligomers as a substrate. The chitinase cleaves the substrate, releasing p-nitrophenol, which can be measured colorimetrically at 405 nm.
General Procedure:
-
Reagent Preparation: Prepare the assay buffer, substrate solution, and inhibitor solutions as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well microplate, add the enzyme solution, inhibitor at various concentrations, and assay buffer.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at the recommended temperature for a specific duration.
-
Stop Reaction: Add a stop solution (often a strong base) to terminate the reaction and develop the color.
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described previously.
Visualizing the Impact and Workflow
The following diagrams illustrate the general workflow for validating chitinase inhibitors and the biological consequences of their activity.
Caption: Experimental workflow for validating chitinase inhibitors.
Caption: Consequence of chitinase inhibition in fungi and insects.
Conclusion
The presented data demonstrates that derivatives of this compound, developed through rational molecular design, exhibit substantially improved inhibitory activity against chitinases compared to the parent compound.[1] The hybrid derivative (41) stands out as a particularly potent inhibitor of Serratia marcescens chitinase B. When compared to other natural product inhibitors, the potency of this compound and its derivatives varies depending on the specific chitinase, highlighting the importance of target-specific screening. The detailed protocols and workflow diagrams provided in this guide offer a framework for researchers to validate and compare the efficacy of these and other chitinase inhibitors in their own experimental settings. This information is critical for the advancement of novel therapeutics and agrochemicals targeting chitin-dependent organisms.
References
- 1. Argadin, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
Argifin: A Potent Chitinase Inhibitor with Undetermined Cross-Reactivity
For researchers, scientists, and drug development professionals, Argifin presents a compelling profile as a highly potent and selective inhibitor of chitinases. However, a comprehensive understanding of its cross-reactivity with other enzyme families, such as proteases and kinases, remains a critical knowledge gap. To date, publicly available experimental data on the activity of this compound against non-chitinase enzymes is not available.
This compound, a cyclic pentapeptide, has demonstrated significant inhibitory activity against a range of chitinases from various organisms. This high affinity suggests its potential as a lead compound for the development of therapeutics targeting chitinase-implicated pathologies. The following guide provides a summary of the known inhibitory activity of this compound against different chitinases and outlines the experimental approaches necessary to characterize its broader selectivity profile.
Comparative Inhibitory Activity of this compound against Chitinases
The inhibitory potency of this compound has been quantified against several chitinases, with IC50 values typically in the micromolar to nanomolar range. The available data is summarized in the table below.
| Enzyme Target | Organism | IC50 (µM) |
| Chitinase A (SmChiA) | Serratia marcescens | 0.025[1] |
| Chitinase B (SmChiB) | Serratia marcescens | 6.4[1] |
| Chitinase B1 | Aspergillus fumigatus | 1.1[1] |
| Human chitotriosidase | Homo sapiens | 4.5[1] |
| Chitinase | Lucilia cuprina (blowfly) | 3.7 (at 37°C), 0.10 (at 20°C)[1] |
Assessing Cross-Reactivity: A Proposed Experimental Workflow
To address the current gap in knowledge, a systematic cross-reactivity profiling of this compound against a panel of representative enzymes from different classes, particularly proteases and kinases, is essential. The following generalized workflow outlines a standard approach for such a study.
Experimental Protocols
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of proteases and kinases to assess its cross-reactivity.
Materials:
-
This compound
-
Selected proteases (e.g., trypsin, chymotrypsin, caspase-3) and kinases (e.g., Src, Abl, PKA)
-
Specific fluorogenic or chromogenic substrates for each enzyme
-
Assay buffers specific to each enzyme
-
96-well microplates
-
Microplate reader
Protocol for Protease Inhibition Assay (General):
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of each protease in its specific assay buffer.
-
Prepare working solutions of the corresponding fluorogenic or chromogenic substrates.
-
-
Assay Procedure:
-
In a 96-well plate, add the specific assay buffer to each well.
-
Add serial dilutions of this compound to the test wells. Add solvent alone to the control wells.
-
Add the protease solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes.
-
Initiate the reaction by adding the specific substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol for Kinase Inhibition Assay (General):
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of each kinase in its specific assay buffer.
-
Prepare a solution of the specific peptide substrate and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase assay buffer.
-
Add serial dilutions of this compound to the test wells and solvent to the control wells.
-
Add the kinase solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature (e.g., 30°C) for 10-15 minutes.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each this compound concentration relative to the control.
-
Plot the percentage of activity against the logarithm of this compound concentration and determine the IC50 value.
-
Chitinase Signaling Pathway and Inhibition
Chitinases play crucial roles in organisms that produce chitin, such as fungi and insects, where they are involved in cell wall remodeling and molting. In humans, chitotriosidase is expressed by activated macrophages and is implicated in inflammatory responses. The inhibition of chitinase activity by this compound can disrupt these physiological processes.
Conclusion
This compound is a well-established, potent inhibitor of chitinases. While its high affinity for this enzyme class is promising, the lack of data on its cross-reactivity with other enzyme families is a significant limitation for its therapeutic development. The experimental workflows and protocols outlined above provide a clear path for researchers to systematically evaluate the selectivity profile of this compound. Such studies are crucial to understanding its potential off-target effects and to advance its journey from a promising lead compound to a potential therapeutic agent. The structural characteristics of this compound, being a cyclic peptide containing arginine, suggest a theoretical possibility of interaction with proteases and kinases, making empirical testing indispensable.
References
A Comparative In Vivo Efficacy Guide to Chitinase Inhibitors: Argifin, Allosamidin, and Demethylallosamidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of three prominent chitinase inhibitors: Argifin, Allosamidin, and Demethylallosamidin. Chitinase inhibitors are a class of molecules with significant therapeutic potential, targeting enzymes crucial for the life cycle of various pathogens and playing a role in inflammatory diseases. This document summarizes key experimental data, details the methodologies of the cited in vivo studies, and presents signaling pathway and experimental workflow diagrams to facilitate a clear understanding of their comparative performance.
Quantitative In Vivo Efficacy Data
The following table summarizes the available quantitative data from in vivo studies of this compound, Allosamidin, and Demethylallosamidin. It is important to note that the studies were conducted in different animal models, which should be taken into consideration when comparing the efficacy of these inhibitors.
| Inhibitor | Animal Model | Endpoint | Dosage | Efficacy |
| This compound | American Cockroach (Periplaneta americana) | Mortality due to molting inhibition | 20 µ g/larva (injection) | 73% mortality 5-23 days post-injection[1] |
| Allosamidin | Mouse (IL-13 induced asthma model) | Airway Hyperresponsiveness (AHR) | 10 mg/kg | Did not significantly decrease airway pressure to control levels[2] |
| Airway Inflammation (Eosinophilia) | 10 mg/kg | Complete inhibition of IL-13-induced eosinophilia[2] | ||
| Demethylallosamidin | Mouse (IL-13 induced asthma model) | Airway Hyperresponsiveness (AHR) | 1 mg/kg | Decreased airway pressure to control levels[2] |
| Airway Inflammation (Eosinophilia) | 1 mg/kg | Complete inhibition of IL-13-induced eosinophilia[2] |
Experimental Protocols
Inhibition of Molting in American Cockroach (Periplaneta americana) with this compound
A study on the in vivo effects of this compound was conducted using American cockroach larvae to assess its ability to inhibit molting.
-
Animal Model: Larvae of the American cockroach (Periplaneta americana).
-
Inhibitor Administration: A dosage of 20 µg of this compound was injected into each cockroach larva.
-
Endpoint Measurement: The primary endpoint was mortality, which was observed over a period of 5 to 23 days following the injection. The mortality is attributed to the inhibition of the molting process, which is essential for the growth and development of the insect.
-
Results: The injection of this compound resulted in a 73% mortality rate among the treated larvae, demonstrating its potent in vivo activity as a molting inhibitor in this insect model.[1]
Evaluation of Allosamidin and Demethylallosamidin in a Mouse Model of Asthma
The in vivo efficacy of Allosamidin and its derivative, Demethylallosamidin, was compared in an interleukin-13 (IL-13) induced mouse model of asthma.
-
Animal Model: Male BALB/c mice.
-
Induction of Asthma Model: Mice were subjected to intranasal instillation of IL-13 to induce airway hyperresponsiveness and inflammation, key features of asthma.
-
Inhibitor Administration: Allosamidin (10 mg/kg) or Demethylallosamidin (1 mg/kg and 10 mg/kg) was administered to the mice.
-
Endpoint Measurement:
-
Airway Hyperresponsiveness (AHR): Measured as the change in airway pressure in response to inhaled acetylcholine.
-
Airway Inflammation: Assessed by counting the number of eosinophils and measuring the concentration of eotaxin in the bronchoalveolar lavage (BAL) fluid.
-
-
Results:
-
Both Allosamidin and Demethylallosamidin effectively inhibited airway inflammation (eosinophilia) in a dose-dependent manner.[2]
-
Demethylallosamidin was significantly more potent in reducing AHR, with a 1 mg/kg dose being sufficient to return airway pressure to control levels, whereas 10 mg/kg of Allosamidin did not achieve the same effect.[2]
-
Visualizing the Mechanisms and Workflows
To further elucidate the context of these in vivo studies, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the experimental workflows.
Caption: Targeted action of chitinase inhibitors on the chitin hydrolysis pathway.
Caption: Experimental workflow for in vivo testing of this compound in cockroaches.
Caption: Experimental workflow for in vivo testing of Allosamidin and Demethylallosamidin in a mouse asthma model.
Comparative Analysis and Conclusion
The available in vivo data demonstrates that this compound is a potent inhibitor of insect molting, leading to high mortality in American cockroaches. This highlights its potential as an insecticide. In a different biological context, both Allosamidin and Demethylallosamidin show efficacy in a mammalian model of asthma by reducing airway inflammation.
A direct quantitative comparison of the potency of this compound with Allosamidin and Demethylallosamidin is challenging due to the use of different animal models and endpoints. The insect model for this compound focuses on a lethal outcome (mortality), while the mouse asthma model for Allosamidin and Demethylallosamidin evaluates therapeutic effects on physiological parameters (AHR and inflammation).
However, within the asthma model, a clear difference in potency is observed between Allosamidin and its demethylated analog. Demethylallosamidin is significantly more effective at reducing airway hyperresponsiveness at a lower dose compared to Allosamidin.[2] This suggests that subtle structural modifications can have a profound impact on the in vivo efficacy of chitinase inhibitors in a therapeutic setting.
References
A Structural Showdown: Argifin and Argadin as Potent Chitinase Inhibitors
In the landscape of enzyme inhibition, the natural products Argifin and Argadin have emerged as significant players, targeting family 18 chitinases with high efficacy.[1][2][3] These cyclic pentapeptides, isolated from different fungal strains, offer a compelling case study in structural nuance dictating inhibitory potency.[4][5][6] This guide provides a detailed structural and functional comparison of this compound and Argadin, supported by experimental data, for researchers in drug development and related scientific fields.
At a Glance: Key Structural and Physicochemical Properties
Both this compound and Argadin are complex cyclic peptides, but a key structural distinction underlies their varied inhibitory profiles.[3][7] this compound, produced by Gliocladium sp., and Argadin, from Clonostachys sp., share a core pentapeptidic structure.[3][4] However, Argadin possesses a unique covalent bond between the γ-methylene of a homoseryl residue and the α-amino group of a histidyl residue.[3][5] This structural feature contributes to a more rigid conformation, influencing its interaction with the target enzyme.
| Property | This compound | Argadin |
| Molecular Formula | C29H41N9O10[8] | C29H42N10O9[7] |
| Molecular Weight | 675.7 g/mol [8] | 674.72 g/mol [7] |
| General Class | Oligopeptide[8] | Oligopeptide[9] |
| Producing Organism | Gliocladium sp. FTD-0668[4][10] | Clonostachys sp. FO-7314[3][5] |
| Core Structure | Cyclic Pentapeptide[2] | Cyclic Pentapeptide[3][7] |
| Key Structural Feature | Standard peptide backbone | Covalent bond between homoseryl and histidyl residues[3][5] |
Inhibitory Potency: A Quantitative Comparison
The inhibitory activities of this compound and Argadin have been evaluated against various family 18 chitinases, revealing significant differences in their potency. Argadin generally exhibits more potent inhibition, often in the nanomolar range, compared to this compound's micromolar to nanomolar activity.[2][3][4] This difference is attributed to the distinct structural conformations and interactions within the enzyme's active site.
| Target Enzyme | Inhibitor | IC50 / Ki | Temperature |
| Lucilia cuprina chitinase | Argadin | 3.4 nM (IC50) | 20°C[5] |
| 150 nM (IC50) | 37°C[5] | ||
| This compound | 103 nM (IC50) | 20°C | |
| 3.7 µM (IC50) | 37°C[3] | ||
| Serratia marcescens chitinase B | Argadin | 19.2 nM (Ki) | 37°C |
| This compound | 32.5 µM (Ki) | 37°C | |
| Aspergillus fumigatus chitinase B1 | This compound | 27 nM (IC50) | Not Specified[2] |
| Human chitotriosidase | This compound | 4.5 µM (IC50) | Not Specified[2] |
Mechanism of Action: Mimicking the Natural Substrate
Both this compound and Argadin act as competitive inhibitors of family 18 chitinases by mimicking the binding of the natural chitooligosaccharide substrate.[1][2][7] X-ray crystallography studies have revealed that these inhibitors occupy the -1, +1, and +2 subsites of the chitinase active site.[3][7] Their peptide backbones and side chains effectively replicate the interactions of the enzyme with the carbohydrate substrate.[7]
A key interaction involves the catalytic acid residue (e.g., Glu144 in Serratia marcescens chitinase B). In the Argadin-chitinase complex, the carbonyl oxygen of the histidine residue forms a hydrogen bond with this catalytic acid.[7] Conversely, in the this compound complex, the guanidinium group of an arginine side chain engages in a hydrogen bond with the same catalytic residue.[7]
Caption: Generalized binding of this compound and Argadin to the chitinase active site.
Experimental Protocols
The determination of inhibitory constants (IC50 and Ki) for this compound and Argadin typically involves well-established enzyme kinetic assays.
Chitinase Inhibition Assay (General Protocol):
-
Enzyme and Substrate Preparation: A purified family 18 chitinase is prepared in a suitable buffer (e.g., phosphate or acetate buffer) at a specific pH. A chromogenic or fluorogenic chitin-like substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside) is used.
-
Inhibitor Preparation: Stock solutions of this compound and Argadin are prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Reaction: The reaction mixture, containing the enzyme, buffer, and varying concentrations of the inhibitor, is pre-incubated at a specific temperature (e.g., 20°C or 37°C).
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate. The rate of product formation is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. Ki values can be determined using a variety of kinetic models, such as the Michaelis-Menten equation with a competitive inhibition term.
Caption: A typical experimental workflow for chitinase inhibition assays.
Conclusion
This compound and Argadin represent a fascinating example of how subtle structural modifications in natural products can lead to significant differences in biological activity. The increased rigidity and altered binding interactions of Argadin, due to its unique intramolecular covalent bond, contribute to its generally superior inhibitory potency against family 18 chitinases compared to this compound. A thorough understanding of these structure-activity relationships, gleaned from comparative studies and detailed structural analysis, is invaluable for the rational design of novel, more potent chitinase inhibitors for therapeutic and agricultural applications.[4][6][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Argadin, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms [pubmed.ncbi.nlm.nih.gov]
- 7. satoshi-omura.info [satoshi-omura.info]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Recent development of two chitinase inhibitors, this compound and Argadin, produced by soil microorganisms [jstage.jst.go.jp]
- 11. pharm.or.jp [pharm.or.jp]
Investigating Potential Resistance Mechanisms to Argifin: A Comparative Guide
Introduction
Argifin is a naturally occurring cyclic pentapeptide isolated from soil microorganisms.[][2] It has been identified as a potent, competitive inhibitor of family 18 chitinases, enzymes essential for the structural integrity of fungal cell walls and the exoskeletons of insects.[3][4] This inhibitory action gives this compound significant potential as a novel fungicide, pesticide, and even as a therapeutic agent for conditions like asthma where human chitinases are implicated.[2][3] However, as with any antimicrobial or antiparasitic agent, the potential for the development of resistance is a critical concern that must be investigated to ensure its long-term viability and efficacy.
This guide provides a comparative framework for understanding and investigating potential resistance mechanisms to this compound. As direct studies on this compound resistance are not yet available in published literature, we will extrapolate from established principles of antifungal and enzyme inhibitor resistance.[5][6] We will compare this compound's activity with another well-known natural chitinase inhibitor, Allosamidin, and provide detailed experimental protocols to empower researchers to explore these potential resistance pathways in the laboratory.
Postulated Resistance Mechanisms to this compound
Based on common strategies employed by fungi and other organisms to overcome enzyme-inhibiting compounds, we can postulate four primary mechanisms of resistance to this compound.[3][5][6]
Alteration of the Target Site (Chitinase Modification)
This is one of the most common mechanisms of resistance to enzyme inhibitors.[5] It involves genetic mutations in the gene encoding the target protein—in this case, family 18 chitinase. These mutations can lead to amino acid substitutions in the enzyme's active site, reducing the binding affinity of this compound without significantly compromising the enzyme's natural function. Given that this compound acts as a competitive inhibitor by mimicking the natural substrate, mutations in residues critical for inhibitor binding would be a primary driver of resistance.[4]
Overexpression of the Target Enzyme
A cell can overcome the effects of a competitive inhibitor by simply producing more of the target enzyme.[3] An increase in the concentration of chitinase would require a proportionally higher concentration of this compound to achieve the same level of inhibition. This can be achieved through gene duplication or mutations in the promoter region of the chitinase gene, leading to its upregulation.
Enhanced Drug Efflux
Fungal cells possess membrane transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), that can actively pump xenobiotics, including antifungal drugs, out of the cell.[2][7] Upregulation or mutational activation of these efflux pumps is a well-documented mechanism of resistance to azole antifungals.[4] It is plausible that fungal species could develop resistance to this compound by utilizing these pumps to reduce its intracellular concentration, thereby preventing it from reaching its target chitinase.
Metabolic Degradation
Organisms can evolve or acquire enzymatic pathways to detoxify or degrade therapeutic compounds.[5] A potential, though less common, resistance mechanism could involve the development of proteases or other enzymes capable of cleaving the cyclic peptide structure of this compound, rendering it inactive before it can bind to chitinase.
References
- 2. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling Argifin
This guide provides immediate, essential safety and logistical information for handling Argifin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical and Physical Properties
This compound is a sub-nanomolar chitinase inhibitor.[1] While it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[2]
| Property | Value | Reference |
| CAS Number | 243975-37-3 | [2] |
| Molecular Formula | C29H41N9O10 | [2] |
| Molecular Weight | 675.69 g/mol | [2] |
| Appearance | Powder | [2] |
Personal Protective Equipment (PPE)
The following PPE is recommended to minimize exposure and ensure safe handling of this compound, even though it is not classified as hazardous.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses with side shields or goggles should be worn. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are recommended to prevent skin contact. |
| Body Protection | A standard laboratory coat should be worn. |
| Respiratory | In environments where dust or aerosols may be generated, use of a dust mask or working in a ventilated hood is advised.[2] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation of dust or aerosols.[2]
-
Prevent contact with eyes and skin.[2]
-
Handle only in areas with adequate exhaust ventilation.[2]
Storage:
-
Keep the container tightly sealed.[2]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[2]
-
For long-term stability, store the powder sealed and away from moisture and light.[2]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present.[2] Seek medical attention. |
| Skin Contact | Rinse the affected skin area thoroughly with water.[2] Remove contaminated clothing and shoes.[2] A physician should be called.[2] |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide respiratory support.[2] |
| Ingestion | Wash out the mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
